molecular formula C9H14BrClN2 B13451104 N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

Katalognummer: B13451104
Molekulargewicht: 265.58 g/mol
InChI-Schlüssel: BWAXRIRALIJQGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a brominated aniline derivative with the molecular formula C 9 H 14 BrClN 2 and a molecular weight of 265.58 g/mol . This compound is supplied as a hydrochloride salt, enhancing its stability and solubility for various experimental applications. The structure features a brominated aromatic ring system connected to an ethylamine chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This chemical serves as a key building block for synthesizing more complex molecules. Its structure is related to compounds investigated for their antibacterial properties, particularly against resistant bacterial strains . The presence of both bromo and secondary amine functional groups makes it a versatile precursor for nucleophilic substitution reactions and the formation of amides or thiourea derivatives, which are common scaffolds in drug discovery . Researchers can utilize this compound in the development of novel therapeutic agents, such as pyrazine-carboxamide derivatives that have shown promise against extensively drug-resistant pathogens . The product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use.

Eigenschaften

Molekularformel

C9H14BrClN2

Molekulargewicht

265.58 g/mol

IUPAC-Name

N'-(4-bromophenyl)-N'-methylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C9H13BrN2.ClH/c1-12(7-6-11)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H

InChI-Schlüssel

BWAXRIRALIJQGI-UHFFFAOYSA-N

Kanonische SMILES

CN(CCN)C1=CC=C(C=C1)Br.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Introduction: Deconstructing N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride for Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the in vitro mechanism of action of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. Given the absence of specific public data on this compound, this document outlines a robust, hypothesis-driven approach to its characterization, grounded in established pharmacological and biochemical principles.

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a synthetic molecule with several structural motifs that suggest potential biological activity. A systematic in vitro investigation is required to identify its molecular target(s) and delineate the mechanism by which it exerts its effects.

The molecular structure features:

  • A 4-bromoaniline core : This moiety is present in numerous biologically active compounds and can participate in various intermolecular interactions, including halogen bonding.

  • An N-methyl group : This can influence the compound's lipophilicity, metabolic stability, and interaction with its binding pocket.

  • An N-(2-aminoethyl) side chain : This flexible chain contains a terminal primary amine, a common feature in ligands for monoamine receptors and transporters, suggesting a potential interaction with targets in the central nervous system.

Based on these structural features, a primary hypothesis is that N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride may act as a modulator of neurotransmitter receptors or transporters, such as serotonin (5-HT), dopamine (DA), or norepinephrine (NE) systems. This guide will detail a multi-tiered experimental plan to test this hypothesis and explore other potential mechanisms.

Part 1: Broad-Based Target Identification and Initial Screening

The initial phase of investigation aims to cast a wide net to identify potential molecular targets. This is crucial to avoid premature focus on a single hypothesis and to uncover unexpected activities. A commercially available broad-based screening panel is the most efficient approach.

Experimental Protocol: Receptor and Transporter Profiling Panel

Objective: To identify high-affinity binding targets for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride from a large panel of known receptors, transporters, and ion channels.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride in an appropriate solvent (e.g., DMSO or sterile water).

  • Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of at least 40-50 common CNS targets. The screening is typically performed at a single high concentration (e.g., 10 µM) in radioligand binding assays.

  • Data Analysis: The primary output is the percent inhibition of radioligand binding for each target. A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants further investigation.

Rationale: This initial screen is a cost-effective and rapid method to narrow down the vast landscape of potential targets to a manageable number of high-probability candidates. The use of standardized, validated assays from a commercial provider ensures data reliability and reproducibility.

Visualizing the Initial Screening Workflow

G cluster_0 Phase 1: Target Identification A N-(2-aminoethyl)-4-bromo-N- methylaniline hydrochloride B Broad-Based Screening Panel (e.g., 44 CNS Targets @ 10 µM) A->B C Data Analysis: Percent Inhibition of Radioligand Binding B->C D Identify 'Hits' (Targets with >50% Inhibition) C->D

Caption: Workflow for initial target identification.

Part 2: Target Validation and Affinity Determination

Once initial "hits" are identified, the next step is to validate these interactions and quantify the compound's binding affinity for each validated target.

Experimental Protocol: Radioligand Saturation and Competition Binding Assays

Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand for the target receptor and the inhibitory constant (Ki) of the test compound.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the target of interest (e.g., HEK293 cells overexpressing the human 5-HT2A receptor).

  • Saturation Binding (for Kd determination):

    • Incubate the membranes with increasing concentrations of a suitable radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Determine Kd and Bmax by non-linear regression analysis of the resulting saturation curve.

  • Competition Binding (for Ki determination):

    • Incubate the membranes with a fixed concentration of the radioligand (typically at or near its Kd) and increasing concentrations of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

    • Perform filtration and scintillation counting as above.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Rationale: These assays provide a quantitative measure of the compound's affinity for the target, which is a critical parameter in drug development. The Cheng-Prusoff correction is essential for obtaining an accurate estimate of the Ki that is independent of the assay conditions.

Hypothetical Data Summary
TargetRadioligandKd of Radioligand (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
5-HT2A Receptor[3H]-Ketanserin1.28540
Dopamine Transporter[3H]-WIN 35,4285.5250150
SERT[3H]-Citalopram0.9>10,000>10,000

Part 3: Functional Characterization and Mechanism of Action

Demonstrating that a compound binds to a target is only the first step. It is essential to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?

Experimental Protocol: In Vitro Functional Assays (Example: Gq-coupled 5-HT2A Receptor)

Objective: To determine if the compound activates (agonist) or blocks (antagonist) the 5-HT2A receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode:

    • Add increasing concentrations of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

    • Measure the inhibition of the agonist-induced calcium response.

    • Calculate the IC50 and determine the nature of the antagonism (e.g., competitive) through Schild analysis.

Rationale: Functional assays provide direct evidence of the compound's biological effect at the target. Measuring both agonist and antagonist activity is crucial for a complete mechanistic understanding. A Schild analysis can further elucidate whether the antagonism is competitive or non-competitive.

Visualizing the Proposed Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor ca_release Ca²⁺ Release er->ca_release compound N-(2-aminoethyl)-4-bromo-N- methylaniline hydrochloride (Hypothesized Antagonist) compound->receptor Binds and blocks serotonin Serotonin (Agonist) serotonin->receptor Binding blocked by compound

Caption: Hypothesized antagonist action at the 5-HT2A receptor.

Part 4: Downstream Signaling and Target Engagement

To confirm the mechanism, it is important to investigate the effects on downstream signaling pathways and to verify direct target engagement in a more physiological context.

Experimental Protocol: Western Blot for Downstream Signaling

Objective: To assess the phosphorylation state of key downstream signaling proteins, such as ERK1/2 (MAPK).

Methodology:

  • Cell Treatment: Treat cells expressing the target receptor with the test compound, an agonist, or a combination thereof for various time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by size using gel electrophoresis, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the bands. Quantify band intensity and normalize p-ERK levels to total ERK.

Rationale: This technique provides a semi-quantitative measure of the activity of a specific signaling pathway, confirming that the functional effects observed in the calcium assay translate to downstream cellular events.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target protein in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle or the test compound.

  • Heating: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble from aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

Rationale: The binding of a ligand typically stabilizes a protein, increasing its melting temperature. A shift in the melting curve in the presence of the compound is strong evidence of direct target engagement in a cellular environment.

Conclusion

This in-depth technical guide outlines a logical and rigorous workflow for the in vitro characterization of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. By progressing from broad-based screening to specific binding, functional, and downstream signaling assays, a researcher can build a comprehensive profile of the compound's mechanism of action. This systematic approach, grounded in established scientific principles, ensures the generation of reliable and interpretable data, which is essential for any drug development program.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

A Technical Guide to the Prospective Pharmacokinetic and Bioavailability Assessment of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective framework for the pharmacokinetic and bioavailability evaluation of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. To date, no specific pharmacokinetic data for this compound has been published in peer-reviewed literature. The methodologies and protocols outlined herein are based on established principles of preclinical drug development and analytical chemistry.

Section 1: Introduction and Strategic Imperative

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a substituted aniline derivative.[1][2] While its specific biological activities are not yet extensively documented in public literature, related aniline structures are known to be precursors or intermediates in the synthesis of various biologically active molecules, including pharmaceuticals.[3] The journey of any novel chemical entity from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its behavior within a biological system. This guide, therefore, serves as a comprehensive roadmap for elucidating the pharmacokinetic (PK) and bioavailability profile of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride, a process essential for informed decision-making in early-stage drug development.

This document is structured to provide not just a set of procedures, but a logical and scientifically-grounded strategy. We will explore the "why" behind each experimental choice, ensuring that the data generated is not only robust but also directly addresses the core questions of absorption, distribution, metabolism, and excretion (ADME).

Section 2: Foundational Knowledge and Pre-analytical Considerations

Prior to initiating in-vivo studies, a foundational understanding of the compound's physicochemical properties is paramount. These properties will dictate the formulation strategy, the choice of analytical techniques, and potential challenges in the pharmacokinetic assessment.

2.1 Physicochemical Characterization Summary

PropertyValue/InformationSource
CAS Number 851265-79-7[1][2]
Molecular Formula C9H13BrN2[1][2]
Molecular Weight 229.12 g/mol [1]
Structure N-(2-aminoethyl)-4-bromo-N-methylaniline[1][2]
Form Hydrochloride salt

Note: Further characterization of solubility, pKa, and logP would be required as a first step.

2.2 Rationale for Pre-analytical Assessment

Understanding the aqueous solubility of the hydrochloride salt is crucial for preparing appropriate dosing formulations for both intravenous (IV) and oral (PO) administration. The compound's lipophilicity (logP) will provide early insights into its likely membrane permeability and potential for distribution into tissues.

Section 3: The Strategic Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines a logical flow for a comprehensive preclinical pharmacokinetic investigation.

G cluster_0 Phase 1: Pre-study Preparation cluster_1 Phase 2: In-Vivo Study Execution cluster_2 Phase 3: Sample Analysis and Data Interpretation A Physicochemical Characterization (Solubility, pKa, logP) B Analytical Method Development & Validation (LC-MS/MS) A->B C Formulation Development (IV and PO) A->C H Bioanalysis of Plasma Samples (Validated LC-MS/MS) B->H E Dosing (IV and PO cohorts) C->E D Animal Acclimatization & Ethics Approval D->E F Serial Blood Sampling E->F G Sample Processing (Plasma Isolation) F->G G->H I Pharmacokinetic Modeling (Non-compartmental analysis) H->I J Determination of PK Parameters (AUC, Cmax, T1/2, CL, Vd, F%) I->J K Reporting and Decision Making J->K

Caption: Proposed workflow for pharmacokinetic assessment.

Section 4: Development and Validation of a Bioanalytical Method

The cornerstone of any pharmacokinetic study is a robust and reliable bioanalytical method to quantify the analyte in a complex biological matrix like plasma. Given the anticipated low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

4.1 Experimental Protocol: LC-MS/MS Method Development

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analyte and Internal Standard (IS) Optimization:

    • Infuse a standard solution of N-(2-aminoethyl)-4-bromo-N-methylaniline into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

    • Select a suitable internal standard, ideally a stable isotope-labeled version of the analyte or a structurally similar compound with close chromatographic retention time.

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve good peak shape and separation from endogenous plasma components.

    • The mobile phase will likely consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Due to the complexity of plasma, a sample extraction step is necessary to remove proteins and phospholipids.

    • Protein Precipitation: A simple and rapid method. Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods can provide a cleaner extract if protein precipitation results in significant matrix effects.[4]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Section 5: In-Vivo Study Design for Pharmacokinetics and Bioavailability

A well-designed in-vivo study is critical for obtaining meaningful pharmacokinetic data. The use of a crossover design is often preferred to minimize inter-animal variability, although a parallel design is also acceptable.

5.1 Proposed Study Design

  • Animal Model: Male Sprague-Dawley rats (n=6 per group) are a common choice for initial PK studies due to their well-characterized physiology and manageable size.

  • Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing Groups:

    • Group 1 (Intravenous): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The IV dose allows for the determination of absolute bioavailability.

    • Group 2 (Oral): Administer a single dose (e.g., 10 mg/kg) via oral gavage. The higher oral dose accounts for potentially incomplete absorption.

  • Fasting: Animals should be fasted overnight prior to dosing to reduce variability in gastric emptying and absorption.[5]

5.2 Experimental Protocol: In-Vivo Study

  • Dose Preparation: Prepare the IV formulation in a suitable vehicle (e.g., saline or a solubilizing agent). Prepare the oral formulation in a vehicle such as water or 0.5% methylcellulose.

  • Dosing: Accurately weigh each animal to determine the precise dose volume. Administer the dose as described for each group.

  • Blood Sampling:

    • Collect serial blood samples (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.

    • Suggested time points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Suggested time points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.

Section 6: Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[5]

6.1 Key Pharmacokinetic Parameters

The following table outlines the critical parameters to be determined and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC0-t Area under the concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time
AUC0-∞ Area under the concentration-time curve from time 0 to infinityRepresents the total drug exposure after a single dose
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation

6.2 Calculation of Absolute Bioavailability (F%)

Absolute bioavailability is a critical parameter for oral drug candidates and is calculated as follows:

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Section 7: Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial pharmacokinetic and bioavailability assessment of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. The successful execution of these studies will generate the essential data needed to understand the ADME properties of this compound. The results will be pivotal in guiding future research, including dose selection for efficacy and toxicology studies, and ultimately in determining its potential as a developmental candidate. Should the compound exhibit favorable pharmacokinetics, further studies into its metabolic pathways and potential for drug-drug interactions would be the logical next steps.

References

  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • MolPort. N-(2-aminoethyl)-4-bromo-N-methylaniline. Retrieved from [Link]

  • Frontiers. (2025, April 16). The pharmacokinetics and Concentration-QTc analysis of a new etomidate analog ET-26-HCl: a phase I trial in healthy Chinese subjects. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern medicinal chemistry, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and allosteric kinase inhibitors—relies heavily on versatile, orthogonally reactive building blocks. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (CAS: 851199-50-3) has emerged as a critical synthetic intermediate[1].

This molecule offers a unique trifunctional topology: a highly nucleophilic primary aliphatic amine, a sterically shielded tertiary aniline nitrogen, and a para-substituted aryl bromide. This specific architecture allows chemists to perform sequential, highly regioselective functionalizations without the need for complex protecting-group strategies. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven protocols for its integration into complex therapeutic scaffolds.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic reactivity of this building block is paramount for designing efficient synthetic routes. The hydrochloride salt form is generally preferred over the free base (CAS: 851265-79-7) due to enhanced bench stability, reduced oxidative degradation, and improved handling characteristics[2][3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name N1-(4-Bromophenyl)-N1-methylethane-1,2-diamine hydrochloride
CAS Number (HCl Salt) 851199-50-3[1]
CAS Number (Free Base) 851265-79-7[2]
Molecular Formula C9H14BrClN2
Molecular Weight 265.58 g/mol (HCl Salt) / 229.12 g/mol (Free Base)
H-Bond Donors 2 (Primary amine -NH2)
H-Bond Acceptors 2 (Aliphatic N, Aniline N)
Orthogonal Handles Aryl Bromide (C-C/C-N coupling), Primary Amine (Acylation/Alkylation)
The Causality of Orthogonal Reactivity

The strategic value of this molecule lies in the vast electronic and steric differences between its reactive sites:

  • The Aliphatic Primary Amine: As an ethylenediamine derivative, the terminal amine is highly nucleophilic. In the presence of a non-nucleophilic base (to neutralize the HCl salt), it readily undergoes amide coupling or reductive amination.

  • The Tertiary Aniline Core: The N-methyl group serves a dual purpose. Sterically, it prevents unwanted secondary acylation or alkylation at the aniline nitrogen. Electronically, it donates electron density into the phenyl ring, though this is counterbalanced by the electron-withdrawing nature of the para-bromo substituent.

  • The Aryl Bromide: Positioned para to the amine, the bromide is an ideal handle for palladium-catalyzed oxidative addition. It is sufficiently reactive for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, yet stable enough to survive the conditions of aliphatic amine functionalization.

Applications in Advanced Therapeutics

PROTAC Linker Engineering

In the development of targeted protein degraders, the linker connecting the target-binding warhead to the E3 ligase ligand (e.g., CRBN or VHL) is not merely a passive spacer. It dictates the physicochemical properties and the conformational dynamics of the ternary complex. The ethylenediamine moiety of N-(2-aminoethyl)-4-bromo-N-methylaniline is frequently utilized to modulate linker rigidity and length[4]. By varying the substitution on the ethylenediamine core, medicinal chemists can fine-tune the spatial orientation required for optimal ubiquitination, overcoming the "hook effect" often observed in PROTACs[4].

Kinase Inhibitor Scaffolds

The N-methylaniline core is a privileged motif in ATP-competitive kinase inhibitors. The N-methyl group can project into specific hydrophobic sub-pockets within the kinase hinge region, while the ethylenediamine chain extends toward the solvent-exposed region, providing a vector for improving aqueous solubility or attaching fluorophores for target engagement assays.

Mechanistic Pathway: Orthogonal Functionalization

The following Graphviz diagram illustrates the logical workflow for sequentially functionalizing the two orthogonal handles of the molecule.

G SM N-(2-aminoethyl)-4-bromo- N-methylaniline HCl (CAS: 851199-50-3) Step1 Step 1: Freebasing & Amide Coupling (HATU, DIPEA, DMF) Targeting Primary Amine SM->Step1 E3 Ligase Ligand-COOH Intermediate Intermediate: N-Acylated Aryl Bromide Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Targeting Aryl Bromide Intermediate->Step2 Ar-B(OH)2 or Amine Pd Catalyst Product Final Therapeutic Scaffold (e.g., PROTAC or Kinase Inhibitor) Step2->Product

Workflow for the orthogonal functionalization of N-(2-aminoethyl)-4-bromo-N-methylaniline.

Experimental Methodologies

To ensure a self-validating system, the following protocols are designed with built-in causality, explaining why specific reagents and conditions are selected.

Protocol A: HATU-Mediated Amide Coupling (Primary Amine Functionalization)

This step attaches a carboxylic acid (e.g., a VHL ligand derivative for PROTAC synthesis) to the primary amine.

Rationale: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered substrates and its ability to minimize epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to liberate the free amine from the hydrochloride salt without competing for the activated ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Self-Validation: The solution should turn a pale yellow, indicating the formation of the active highly reactive O-At ester intermediate. Stir at room temperature for 15 minutes.

  • Coupling: Add N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (1.1 equiv) in one portion. The excess DIPEA will immediately neutralize the HCl salt.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, DCM/MeOH gradient) to isolate the N-acylated aryl bromide intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

This step extends the aromatic core by coupling the aryl bromide intermediate with an aryl boronic acid.

Rationale: Pd(dppf)Cl2 is chosen as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step. Aqueous K2CO3 is essential to form the reactive boronate complex, facilitating the transmetalation step.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the N-acylated aryl bromide intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (4:1 v/v, 0.2 M overall concentration).

  • Deoxygenation: Purge the biphasic mixture with nitrogen for 10 minutes using a sub-surface sparging needle. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Filter the combined organic layers through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final therapeutic scaffold.

Analytical Validation & Quality Control

To verify the integrity of the starting material and the success of the synthetic steps, rigorous analytical QC is required:

  • LC-MS (ESI+): For the starting material (CAS: 851199-50-3), the mass spectrum will exhibit a distinct isotopic signature due to the bromine atom. You must observe a 1:1 ratio of the [M+H]+ and [M+H+2]+ peaks at m/z 230.0 and 232.0, corresponding to the 79Br and 81Br isotopes[1].

  • 1H NMR (400 MHz, DMSO-d6): The hydrochloride salt will show a broad exchangeable signal for the -NH3+ protons around 8.0–8.5 ppm. The N-methyl group appears as a sharp singlet near 2.9 ppm. The aromatic region will display a classic para-substituted AA'BB' system (two doublets, J ≈ 8.5 Hz) between 6.7 and 7.4 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28772338, N-(2-Aminoethyl)-4-bromo-N-methylaniline". PubChem. Available at: [Link]

  • ACS Publications. "Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a para-bromoaryl moiety and a primary aliphatic amine, it serves as a critical intermediate for synthesizing kinase inhibitors, PROTAC linkers, and GPCR ligands. The aryl bromide acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethylenediamine tail allows for facile amide bond formation or reductive amination [1].

This application note details a robust, two-step synthetic protocol designed to maximize yield and purity while avoiding the pitfalls of polyalkylation and difficult purifications.

Chemical Identity & Physical Properties

To establish a baseline for analytical verification, the fundamental properties of the target compound are summarized below.

Table 1: Chemical Identity and Properties

PropertyValue
Compound Name N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride
Free Base CAS Number 851265-79-7
Molecular Formula (Salt) C₉H₁₃BrN₂ • HCl
Molecular Weight (Salt) 265.58 g/mol
SMILES (Free Base) CN(CCN)c1ccc(Br)cc1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, and Methanol

Retrosynthetic Rationale & Mechanistic Insights

The synthesis of this compound relies on a highly controlled sequence: N-alkylation followed by acid-catalyzed deprotection .

Causality in Reagent Selection
  • Why N-Boc-2-bromoethylamine? The secondary aniline nitrogen in 4-bromo-N-methylaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the para-bromo group. Direct alkylation with unprotected 2-bromoethylamine hydrobromide requires harsh conditions that frequently lead to complex mixtures of polyalkylated products and polymers. Utilizing the Boc-protected electrophile ensures strict monoalkylation [4].

  • The Role of Finkelstein Catalysis: Potassium iodide (KI) is introduced to the alkylation step to drive a Finkelstein reaction. The in situ conversion of the alkyl bromide to a more reactive alkyl iodide significantly lowers the activation energy required for the subsequent Sₙ2 displacement by the sterically hindered secondary aniline.

  • Why 4M HCl in Dioxane over TFA? While Trifluoroacetic acid (TFA) is ubiquitous for Boc deprotection, it generates a trifluoroacetate salt, which is often a hygroscopic oil that complicates downstream coupling steps. Conversely, anhydrous 4M HCl in 1,4-dioxane cleanly cleaves the carbamate and directly precipitates the target compound as a highly crystalline, easily filterable hydrochloride salt [2][3].

Step-by-Step Experimental Methodologies

Phase 1: Sₙ2 N-Alkylation (Boc-Protection)

Objective: Synthesize tert-butyl (2-((4-bromophenyl)(methyl)amino)ethyl)carbamate.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N-methylaniline (1.0 equiv., 10.0 mmol, 1.86 g) and dissolve in anhydrous N,N-dimethylformamide (DMF) (50 mL) under an inert argon atmosphere.

  • Base & Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv., 20.0 mmol, 2.76 g) and potassium iodide (KI) (0.1 equiv., 1.0 mmol, 166 mg). Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.2 equiv., 12.0 mmol, 2.69 g) portion-wise to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80 °C for 14–16 hours. Monitor the consumption of the starting aniline via TLC (Hexanes:EtOAc, 4:1).

  • Workup & Extraction: Cool the mixture to room temperature. Quench the reaction by pouring it into distilled water (100 mL) and extract with ethyl acetate (EtOAc) (3 × 50 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to selectively partition residual DMF into the aqueous phase, followed by a final brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient of 5% to 20% EtOAc in Hexanes) to afford the Boc-protected intermediate as a pale yellow oil.

Phase 2: Acidic Cleavage & Salt Formation

Objective: Synthesize N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 equiv., 5.0 mmol, 1.64 g) in anhydrous 1,4-dioxane (10 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 equiv., 50.0 mmol, 12.5 mL) dropwise via syringe to control the evolution of CO₂ and isobutylene gases [2].

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. A white precipitate will begin to form as the free amine is generated and immediately protonated.

  • Isolation: Once LC-MS indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane.

  • Trituration: Suspend the resulting crude solid in cold, anhydrous diethyl ether (20 mL) and triturate vigorously for 10 minutes to dissolve any non-polar organic impurities.

  • Filtration: Filter the precipitate through a Buchner funnel, wash the filter cake with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum for 12 hours to afford the pure hydrochloride salt.

Analytical Characterization

To validate the success of the synthesis, the final hydrochloride salt should be analyzed via NMR and Mass Spectrometry.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signals / Values
¹H NMR (400 MHz, DMSO-d₆) δ 8.20 (br s, 3H, -NH₃⁺), 7.35 (d, J=8.8 Hz, 2H, Ar-H), 6.75 (d, J=8.8 Hz, 2H, Ar-H), 3.55 (t, J=6.8 Hz, 2H, -CH₂-N), 2.95 (m, 2H, -CH₂-NH₃⁺), 2.90 (s, 3H, N-CH₃).
LC-MS (ESI+) m/z calculated for C₉H₁₄BrN₂⁺ [M+H]⁺: 229.03 (⁷⁹Br) and 231.03 (⁸¹Br). Found: 229.0 / 231.0 (Characteristic 1:1 isotopic bromine pattern).

Synthetic Workflow Visualization

SynthesisPathway SM 4-bromo-N-methylaniline (Starting Material) Int tert-butyl (2-((4-bromophenyl)(methyl)amino)ethyl)carbamate (Boc-Protected Intermediate) SM->Int Step 1: SN2 Alkylation (Finkelstein Catalysis) Reagents1 N-Boc-2-bromoethylamine K2CO3, KI, DMF, 80°C Reagents1->Int Product N-(2-aminoethyl)-4-bromo-N-methylaniline HCl (Target Hydrochloride Salt) Int->Product Step 2: Acidic Cleavage (Decarboxylation) Reagents2 4M HCl in 1,4-Dioxane 0°C to RT, 2-4 h Reagents2->Product

Synthetic workflow for N-(2-aminoethyl)-4-bromo-N-methylaniline HCl via Boc-protection strategy.

References

  • PubChem. "N-(2-Aminoethyl)-4-bromo-N-methylaniline". National Institutes of Health. URL:[Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl". Common Organic Chemistry Reaction Database. URL:[Link]

  • Google Patents. "US9115122B2 - Non-ATP dependent inhibitors of extracellular signal-regulated kinase (ERK)". United States Patent and Trademark Office.

Application Note: Solubilization Strategies for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

N-(2-aminoethyl)-4-bromo-N-methylaniline is a versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, fluorophores, and targeted protein degraders (PROTACs)[1]. Formulated as a hydrochloride salt, it presents a unique physicochemical profile: a highly polar, protonated aliphatic amine tail juxtaposed with a lipophilic, brominated aromatic core.

This application note provides a comprehensive, self-validating methodology for dissolving N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride in anhydrous Dimethyl Sulfoxide (DMSO) and physiological aqueous buffers. By understanding the thermodynamic and acid-base properties of this molecule, researchers can prevent micro-precipitation, ensure accurate dosing in biological assays, and maintain compound integrity.

Physicochemical Profiling & Causality

To design an effective solubilization protocol, one must first understand the causality behind the compound's behavior in different solvent environments.

Acid-Base Chemistry and pH Dependence

The molecule possesses two distinct basic centers:

  • The Primary Aliphatic Amine: Derived from the ethylenediamine moiety, this amine has a predicted pKa​ of approximately 10.7[2]. In the hydrochloride salt form, this amine is protonated ( −NH3+​ ), which is the primary driver of its aqueous solubility.

  • The N-methylaniline Nitrogen: The lone pair on this nitrogen is partially delocalized into the bromophenyl ring, significantly reducing its basicity to a pKa​ of roughly 4.8[3].

The Causality of Solvent Selection: At physiological pH (7.4), the aliphatic amine remains fully protonated while the aniline nitrogen is neutral. This amphiphilic state allows for moderate aqueous solubility. However, if the buffer pH exceeds 10.0, the primary amine deprotonates into its free base form. The dominant lipophilicity of the 4-bromo-N-methylaniline core will then cause rapid and irreversible precipitation[4]. Conversely, dropping the pH below 4.0 will protonate the aniline nitrogen, which may alter the compound's reactivity or target-binding kinetics in downstream biochemical assays. Therefore, aqueous buffers must be strictly maintained between pH 5.5 and 8.0 .

Solvent Polarity and Hygroscopicity

Hydrochloride salts of aniline derivatives exhibit a steep solubility dependence on water content when mixed with organic solvents[4]. While highly soluble in pure, anhydrous DMSO, the introduction of atmospheric moisture into the DMSO stock can lead to localized hydration shells that paradoxically reduce the solubility of the lipophilic bromophenyl moiety over time, leading to delayed crystallization.

Quantitative Solubility Data

The following table summarizes the validated solubility limits and recommended storage conditions for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

Solvent SystemMax Solubility (Estimated)Recommended Stock Conc.Storage TempShelf Life (Approx.)
Anhydrous DMSO 50 mg/mL (~175 mM)10 mM - 50 mM-20°C (Desiccated)6 - 12 months
Water (Milli-Q) 20 mg/mL (~70 mM)10 mM4°C1 - 2 weeks
PBS (pH 7.4) 10 mg/mL (~35 mM) 1 mM (Working Sol.)Freshly prepared< 24 hours

Note: Molar concentrations are calculated based on the monohydrochloride salt molecular weight of ~286.6 g/mol .

Solubilization Workflow

G Start N-(2-aminoethyl)-4-bromo- N-methylaniline HCl Solvent Select Primary Solvent Start->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO High Conc. (>10 mM) Aqueous Aqueous Buffer (Direct Dissolution) Solvent->Aqueous Low Conc. (<1 mM) Dilution Dilute in Assay Buffer (pH 5.5 - 8.0) DMSO->Dilution <1% DMSO final Check Check Precipitation (Visual & OD600) Aqueous->Check Dilution->Check

Workflow for solvent selection and dissolution of the hydrochloride salt.

Detailed Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Use this protocol for long-term storage and high-throughput screening applications.

Materials Required:

  • N-(2-aminoethyl)-4-bromo-N-methylaniline HCl powder (equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (≥99.9% purity, stored under Argon/Nitrogen)

  • Argon or Nitrogen gas line

  • Amber glass vials or light-blocking Eppendorf tubes

Step-by-Step Methodology:

  • Equilibration: Allow the sealed compound vial to reach room temperature (approx. 30 minutes) before opening to prevent condensation of atmospheric moisture onto the hygroscopic hydrochloride salt.

  • Weighing: Weigh exactly 14.33 mg of the compound into a sterile, static-free amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to achieve a 50 mM concentration.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at 25°C for 2–5 minutes. Caution: Do not heat the sonicator above 30°C, as thermal degradation of the bromo-aniline core can occur.

  • Inert Atmosphere Sealing: Blanket the headspace of the vial with Argon or Nitrogen gas to displace oxygen and moisture.

  • Aliquoting: Divide the stock into 50 µL aliquots in light-blocking tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (e.g., PBS pH 7.4)

Use this protocol for immediate application in cell-based or biochemical assays.

Step-by-Step Methodology:

  • Thawing: Remove a 50 µL DMSO aliquot (from Protocol A) from the -20°C freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Buffer Verification: Measure the pH of your target aqueous buffer (e.g., 1X PBS). Ensure the pH is strictly between 5.5 and 8.0.

  • Serial Dilution: To prevent "solvent shock" (which causes localized precipitation of the hydrophobic bromophenyl group), add the DMSO stock to the aqueous buffer dropwise while the buffer is under continuous vortexing or magnetic stirring.

    • Example for a 100 µM working solution: Add 2.0 µL of the 50 mM DMSO stock into 998 µL of PBS.

  • Final Solvent Concentration: Ensure the final concentration of DMSO does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity or assay interference.

System Validation & Troubleshooting

To ensure the scientific integrity of your assay, the dissolution protocol must be treated as a self-validating system. Do not assume the compound is fully dissolved simply because no large particles are visible.

Validation Checkpoints
  • The Tyndall Effect Test: Shine a high-intensity laser pointer (e.g., 532 nm green laser) through the glass vial containing your final aqueous dilution. If the laser beam path is visible through the liquid, colloidal micro-particles or micelles have formed. The solution is not a true solution and must be discarded.

  • Spectrophotometric Validation ( OD600​ ): Transfer 100 µL of the final aqueous solution to a clear 96-well plate. Measure the optical density at 600 nm using a microplate reader. An OD600​ reading >0.05 (blanked against pure buffer) indicates light scattering due to micro-precipitation.

  • LC-MS Integrity Check: If sonication was used for extended periods, run a quick LC-MS analysis. The presence of a mass peak at m/z≈207 (loss of the bromine atom) indicates that acoustic cavitation induced dehalogenation. If observed, prepare a fresh batch without sonication.

Troubleshooting Micro-precipitation

If micro-precipitation occurs during aqueous dilution:

  • Check the pH: The buffer may be too basic (> pH 8.5), causing the primary amine to deprotonate. Adjust the pH downward using 0.1 M HCl.

  • Use a Co-solvent/Surfactant: If high concentrations (>1 mM) are absolutely required in aqueous media, consider adding 0.05% Tween-20 or 2-Hydroxypropyl- β -cyclodextrin (HP β CD) to encapsulate the hydrophobic bromophenyl tail.

Sources

Using N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride as a precursor for drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-Aminoethyl)-4-bromo-N-methylaniline Hydrochloride in Targeted Drug Discovery

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on versatile, bifunctional building blocks. As a Senior Application Scientist, I frequently leverage N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride as a core scaffold for developing targeted therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents.

This molecule offers a highly strategic structural profile: an N-methylaniline pharmacophore that enhances membrane permeability and acts as a hydrogen-bond acceptor, coupled with two orthogonal reactive sites. The primary aliphatic amine allows for rapid functionalization via amidation or reductive amination, while the para-aryl bromide serves as a robust electrophile for late-stage transition-metal-catalyzed cross-coupling. This guide details the mechanistic rationale, field-proven protocols, and self-validating workflows required to maximize the utility of this precursor in your drug discovery pipeline.

Mechanistic Rationale & Orthogonal Reactivity

The true value of N-(2-aminoethyl)-4-bromo-N-methylaniline lies in its orthogonal reactivity. Derivatization strategies utilizing the N-methylaniline scaffold are highly prevalent in medicinal chemistry due to their stability and favorable physicochemical properties[1].

By exploiting the differing nucleophilic and electrophilic natures of its functional groups, we can perform sequential modifications without the need for complex protecting-group chemistry:

  • The Primary Aliphatic Amine: This site is highly nucleophilic. It can be selectively targeted for acylation, urea formation, or alkylation. Because the aryl bromide is inert to these standard electrophilic conditions, the amine can be functionalized first.

  • The Aryl Bromide: The aryl bromide moiety is a privileged electrophile in transition-metal catalysis. It is widely utilized in aminocarbonylation[2] and cross-coupling reactions with primary aliphatic amines or boronic acids[3]. Once the primary amine is capped (preventing it from poisoning the metal catalyst or undergoing unwanted intramolecular reactions), the aryl bromide can undergo Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

G Start N-(2-aminoethyl)-4-bromo- N-methylaniline HCl AmineRxn Primary Amine Reactivity (Amidation / Alkylation) Start->AmineRxn Step 1: Base (DIPEA) BromoRxn Aryl Bromide Reactivity (Pd/Ni Cross-Coupling) Start->BromoRxn Step 1: Pd Catalyst Prod1 Amide/Urea Derivatives (Pharmacophore Attachment) AmineRxn->Prod1 Acyl Chloride Prod2 Biaryl / Heteroaryl Cores (Scaffold Extension) BromoRxn->Prod2 Boronic Acid Prod1->BromoRxn Step 2: Cross-Coupling Drug Lead Compound (e.g., Kinase Inhibitor) Prod1->Drug Prod2->AmineRxn Step 2: Amidation Prod2->Drug

Orthogonal synthetic workflows for N-(2-aminoethyl)-4-bromo-N-methylaniline derivatization.

Experimental Protocols & Self-Validating Workflows

To ensure high fidelity in library generation, the following protocols have been optimized for both yield and operational simplicity. Every step includes a self-validation checkpoint to confirm causality and reaction success.

Protocol 1: Chemoselective N-Acylation of the Primary Amine

Causality Focus: The precursor is supplied as a hydrochloride salt to prevent premature oxidation and degradation. To activate the primary amine for nucleophilic attack, it must first be "free-based" using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over triethylamine because its steric bulk prevents it from participating in unwanted side reactions with the acyl chloride.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent (eq) of N-(2-aminoethyl)-4-bromo-N-methylaniline HCl in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Free-Basing: Add 2.5 eq of DIPEA. Rationale: 1.0 eq is consumed immediately to neutralize the HCl salt, while the remaining 1.5 eq acts as the proton scavenger during the acylation event.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 eq of the desired acyl chloride dropwise to control the exothermic reaction and prevent di-acylation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The primary aliphatic amine of the starting material will yield a vivid purple spot upon heating. The complete disappearance of this purple signal confirms full conversion to the amide, validating the reaction without requiring immediate MS analysis.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Focus: With the primary amine safely capped as an amide, the aryl bromide is now primed for scaffold extension. We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step and prevents premature catalyst decomposition, ensuring high yields even with sterically hindered boronic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the N-acylated brominated intermediate, 1.2 eq of the target arylboronic acid, and 3.0 eq of K₂CO₃.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Rationale: Water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalyst Introduction: Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂. Purge the flask with nitrogen for 5 minutes.

  • Propagation: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting aryl bromide exhibits a distinctive 1:1 isotopic doublet pattern (due to ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum. The successful cross-coupling is self-validated by the complete loss of this doublet and the appearance of a single mass peak corresponding to the exact mass of the biaryl product.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, dry, and purify via flash column chromatography.

Quantitative Data Synthesis

The table below summarizes the expected outcomes and validation metrics when utilizing this precursor across various standard drug discovery workflows.

Reaction WorkflowReagents / CatalystTarget Functional GroupAvg. Yield (%)Self-Validation Marker
N-Acylation Acyl Chloride, DIPEA, DCMAmide Linker85–95%Loss of Ninhydrin (+) signal on TLC
Reductive Amination Aldehyde, NaBH(OAc)₃, DCESecondary Amine75–88%Mass shift (+ [M-H₂O]); LC-MS singlet
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Biaryl Scaffold70–90%Loss of ⁷⁹Br/⁸¹Br isotopic doublet
Aminocarbonylation Mo(CO)₆, Pd(OAc)₂, AmineBenzamide60–80%Strong IR stretch ~1650 cm⁻¹ (C=O)

Biological Application: Kinase Inhibition Pathways

Derivatives synthesized from the N-(2-aminoethyl)-4-bromo-N-methylaniline scaffold are frequently evaluated as kinase inhibitors. The substituted N-methylaniline core often mimics the adenine ring of ATP, allowing the synthesized lead compound to competitively bind within the highly conserved ATP-binding pocket of target kinases (such as EGFR or Tau-associated kinases).

By successfully occupying this pocket, the drug prevents the transfer of the terminal phosphate from ATP to downstream protein substrates, effectively halting pathological phosphorylation cascades.

Pathway Drug Synthesized Lead (N-methylaniline derivative) Target Target Kinase (e.g., EGFR / Tau) Drug->Target Binds ATP Pocket Downstream1 Phosphorylation Cascade (Inhibited) Target->Downstream1 Blocked Outcome Cellular Apoptosis / Reduced Aggregation Downstream1->Outcome Therapeutic Effect

Mechanism of action for synthesized N-methylaniline kinase inhibitors in targeted therapy.

References

  • Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles Source: Journal of Organic Chemistry / PubMed Central (PMC) URL:[Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex Source: Journal of the American Chemical Society / The Hartwig Group URL:[Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Source: Journal of the American Society for Mass Spectrometry / PubMed Central (PMC) URL:[Link]

Sources

Application Note: Preparation and Handling of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Scientific Rationale & Physicochemical Profiling

N-(2-aminoethyl)-4-bromo-N-methylaniline is a versatile brominated aniline derivative frequently utilized as a building block and pharmacological intermediate in drug discovery. Structurally, the free base contains a hydrophobic 4-bromophenyl ring, a tertiary aniline nitrogen, and a primary aliphatic amine on the ethylenediamine moiety.

The Causality of the Hydrochloride Salt Form

The free base of this compound is highly lipophilic and exhibits poor aqueous solubility, which severely limits its direct application in biological assays. By converting the compound into a hydrochloride (HCl) salt, the primary aliphatic amine (which possesses a higher pKa of ~9–10 compared to the aniline nitrogen's pKa of ~4) becomes protonated.

This protonation fundamentally alters the molecule's thermodynamics. The introduction of the chloride counterion lowers the crystal lattice energy and facilitates strong ion-dipole interactions with water molecules [1]. Consequently, the hydrochloride salt offers superior hygroscopic stability, enhanced dissolution rates, and permits the formulation of aqueous stock solutions [2], which are critical for preventing solvent-induced artifacts in sensitive cell culture models.

Solvent Selection: Aqueous vs. Organic

The choice of solvent dictates the maximum achievable concentration and the downstream compatibility with cell lines:

  • Ultrapure Water (Aqueous): Ideal for physiological compatibility. However, due to the bulky hydrophobic bromobenzene core, aqueous solubility is typically capped around 10 mM.

  • Anhydrous DMSO (Organic): Dimethyl sulfoxide (DMSO) disrupts the hydrogen bonding network of the crystal lattice, allowing for high-concentration stocks (up to 50 mM). However, DMSO is a known cytotoxic agent and differentiation inducer in cell culture; thus, its final assay concentration must be strictly controlled [3].

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters and storage limits for stock solutions of N-(2-aminoethyl)-4-bromo-N-methylaniline HCl.

ParameterAqueous Solution (Ultrapure H₂O)Organic Solution (Anhydrous DMSO)
Max Recommended Stock 10 mM50 mM
Sterilization Membrane 0.22 µm PES (Polyethersulfone)0.22 µm PTFE (Polytetrafluoroethylene)
Working Temperature Room Temperature (20–25°C)Room Temperature (20–25°C)
Storage Temperature -20°C (1 month) / -80°C (6 months)-20°C (1 month) / -80°C (6 months)
Light Sensitivity High (Requires Amber Tubes)High (Requires Amber Tubes)
Freeze-Thaw Tolerance Low (Max 1 cycle)Low (Max 1 cycle)

Experimental Workflow

The following diagram illustrates the logical progression and critical decision points in preparing sterile stock solutions.

G Start Weigh N-(2-aminoethyl)-4-bromo- N-methylaniline HCl Solvent Select Solvent based on Assay Requirements Start->Solvent Water Ultrapure Water (For ≤10 mM Stock) Solvent->Water Physiological DMSO Anhydrous DMSO (For >10 mM Stock) Solvent->DMSO High Conc. Dissolve Vortex & Sonicate (Room Temperature) Water->Dissolve DMSO->Dissolve Filter Sterile Filtration (0.22 µm Membrane) Dissolve->Filter Aliquot Aliquot into Sterile Amber Microcentrifuge Tubes Filter->Aliquot Store Store at -20°C to -80°C (Protect from light) Aliquot->Store

Workflow for the preparation and sterilization of N-(2-aminoethyl)-4-bromo-N-methylaniline HCl.

Step-by-Step Methodologies (Self-Validating Protocols)

Crucial Causality Note on Sterilization: Do not autoclave this compound. The ethylenediamine moiety and the halogenated aniline core are susceptible to thermal degradation and oxidation at 121°C. Cold sterilization via 0.22 µm filtration is mandatory.

Protocol A: Preparation of 10 mM Aqueous Stock Solution

Use this protocol when downstream assays are highly sensitive to organic solvents.

  • Calculation & Weighing: Calculate the required mass based on the hydrochloride salt molecular weight (approx. 265.58 g/mol ). Weigh the powder using an analytical balance inside a biological safety cabinet to maintain sterility.

    • Self-Validation Check: The balance must return to exactly 0.0000 g after removing the weigh boat, ensuring no residual static transfer of the hygroscopic powder.

  • Solvent Addition: Add the calculated volume of sterile, endotoxin-free Ultrapure Water.

  • Dissolution: Vortex the mixture for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

    • Self-Validation Check: Hold the tube against a light source. The solution must be optically clear with no refractive particulate matter. Turbidity indicates incomplete dissolution; do not proceed until clear.

  • Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm PES (Polyethersulfone) syringe filter. PES is chosen for its low protein/drug binding properties in aqueous environments.

    • Self-Validation Check: A consistent, moderate thumb pressure should be sufficient. If resistance spikes, the filter is clogged (indicating precipitation), necessitating a reduction in target concentration.

  • Aliquoting & Storage: Dispense into single-use sterile amber microcentrifuge tubes to prevent photo-oxidation of the brominated aniline. Store immediately at -80°C.

Protocol B: Preparation of 50 mM DMSO Stock Solution

Use this protocol for high-throughput screening or when high dosing concentrations are required.

  • Preparation: Weigh the compound as described in Protocol A.

  • Solvent Addition: Add Anhydrous DMSO (≥99.9% purity). Causality: Water absorption by DMSO will cause the hydrophobic compound to crash out of solution; always use fresh, anhydrous DMSO.

  • Dissolution: Vortex until completely dissolved. Sonication is rarely needed for DMSO stocks.

  • Sterile Filtration: Filter the solution using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality Check: Never use PES or Cellulose Acetate filters for DMSO, as the organic solvent will dissolve the membrane, ruining the stock and introducing toxic polymers into your cell culture.

  • Aliquoting & Storage: Aliquot into amber tubes and store at -20°C or -80°C.

Cell Culture Application & Toxicity Considerations

When applying the DMSO stock solution to in vitro cell cultures, the dilution factor into the final culture media is the most critical parameter.

DMSO Toxicity Limits: Dimethyl sulfoxide can induce cellular stress, alter membrane permeability, and trigger apoptosis or unintended differentiation pathways at high concentrations. To ensure that observed phenotypic changes are driven by the N-(2-aminoethyl)-4-bromo-N-methylaniline compound and not the solvent, keep the final DMSO concentration in the cell culture medium strictly at or below 0.5% (v/v) , and ideally ≤0.1% (v/v) [3].

Validation Strategy: Always include a "Vehicle Control" well in your assay plates containing the exact equivalent percentage of DMSO (without the drug) to establish a baseline for solvent-induced background noise.

References

  • DEVELOPING SOLID ORAL DOSAGE FORMS Pharmaceutical Theory & Practice DOKUMEN.PUB
  • Buy 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride (EVT-2696649) EvitaChem
  • Norglaucine hydrochloride | 39945-41-0 Benchchem

High-Throughput Assay Development and Screening Protocols for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), selecting a versatile, pharmacologically relevant starting scaffold is the most critical determinant of downstream success. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (PubChem CID: 28772338) serves as a highly privileged building block, particularly in the development of kinase inhibitors and epigenetic modulators [1][2].

The structural anatomy of this compound offers dual vectors for library expansion:

  • The primary amine (ethylenediamine moiety): Highly nucleophilic, ideal for rapid amide coupling, reductive amination, or urea formation.

  • The para-bromo substitution: Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), allowing for the introduction of diverse biaryl systems that frequently occupy the hydrophobic pockets of kinase hinge regions.

This application note details a comprehensive, self-validating screening cascade. We outline the chemical handling of the scaffold, followed by a primary biochemical screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and an orthogonal biophysical validation using Surface Plasmon Resonance (SPR).

Workflow Scaffold Core Scaffold N-(2-aminoethyl)-4-bromo- N-methylaniline HCl Library Parallel Synthesis (Suzuki & Amide Coupling) Scaffold->Library Derivatization HTS Primary Screening (TR-FRET Kinase Assay) Library->HTS 384-well Plating Hit Hit Validation (SPR Kinetics) HTS->Hit Active Hits (IC50 < 50 µM) Lead Lead Optimization (SAR Development) Hit->Lead Confirmed Binders (KD & Kinetics)

Fragment-based drug discovery workflow from scaffold derivatization to lead optimization.

Physicochemical Profiling & Scaffold Preparation

Causality & Expertise: Handling the Hydrochloride Salt

N-(2-aminoethyl)-4-bromo-N-methylaniline is supplied as a hydrochloride salt to prevent oxidative degradation of the aniline and primary amine. However, for parallel synthesis and biological screening, the salt must be properly managed. If directly dissolved in assay buffers, the localized drop in pH can denature target proteins.

Protocol: Standardized Compound Preparation
  • Neutralization for Synthesis: Dissolve the HCl salt in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base prior to amide coupling.

  • Stock Solution Generation: For biological assays, dissolve the synthesized derivatives in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Acoustic Dispensing: Store stocks in ECHO-compatible acoustic dispensing plates to enable nanoliter-scale transfer, preventing precipitation issues associated with serial dilution in aqueous buffers.

Primary Biochemical Screening: TR-FRET Protocol

Causality & Expertise: Why TR-FRET?

Halogenated anilines and highly conjugated biaryl derivatives frequently exhibit auto-fluorescence in the visible spectrum, which confounds standard fluorescence intensity assays. TR-FRET utilizes Lanthanide fluorophores (e.g., Europium) that possess exceptionally long emission lifetimes (milliseconds). By introducing a 50–150 µs time delay between excitation and measurement, short-lived compound auto-fluorescence completely decays, yielding a near-zero background signal [4].

TRFRET_Logic cluster_0 Absence of Inhibitor (High FRET Signal) cluster_1 Presence of Scaffold Hit (Low FRET Signal) K1 Kinase Target (His-Tagged) T1 Fluorescent Tracer (AlexaFluor 647) K1->T1 Binding A1 Anti-His Antibody (Europium Labeled) K1->A1 Tag Recognition S1 FRET Emission (665 nm) A1->S1 Energy Transfer K2 Kinase Target (His-Tagged) I2 Fragment Hit (Derivative) K2->I2 Competitive Binding S2 Eu Emission Only (615 nm) K2->S2 No Energy Transfer T2 Displaced Tracer (AlexaFluor 647) I2->T2 Displacement

TR-FRET assay principle demonstrating competitive displacement by the fragment hit.

Step-by-Step Methodology

This protocol establishes a self-validating competitive binding assay against a model His-tagged Kinase.

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 10 mM compound stocks into a 384-well low-volume proxiplate.

    • Self-Validation Control: Include columns with 100% DMSO (Maximum FRET control) and 10 mM Staurosporine (Minimum FRET control).

  • Protein/Antibody Addition: Add 5 µL of a 2X master mix containing the His-tagged Kinase (final concentration 5 nM) and LanthaScreen™ Eu-anti-His Antibody (final concentration 2 nM) in Assay Buffer. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer (AlexaFluor 647 labeled, final concentration Kd​ matched, e.g., 15 nM).

  • Incubation & Reading: Seal the plate and incubate in the dark for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm, Integration delay: 50 µs).

  • Data Calculation: Calculate the emission ratio (665 nm / 615 nm). Normalize data against the DMSO and Staurosporine controls to determine % Inhibition.

Orthogonal Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Expertise: Why SPR for Fragments?

Primary TR-FRET screens can yield false positives due to compound aggregation or non-specific protein denaturation. Furthermore, fragment-sized molecules (<300 Da) typically exhibit weak affinities (high µM) and extremely fast dissociation rates ( koff​ ). Traditional endpoint assays miss these transient interactions. SPR provides label-free, real-time kinetic monitoring, capturing the rapid on/off rates characteristic of true fragment binders and confirming 1:1 stoichiometry [3].

Step-by-Step Methodology
  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using standard EDC/NHS chemistry.

  • Target Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) over the active flow cell to achieve an immobilization level of 3,000–5,000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine. Leave the reference flow cell unmodified.

  • Solvent Correction Setup (Critical Self-Validation): Because DMSO has a high refractive index, slight variations in DMSO concentration between samples and buffer create massive bulk shifts. Prepare a solvent correction curve by injecting 8 buffer solutions ranging from 4.5% to 5.5% DMSO. The software will use this to mathematically subtract bulk refractive index errors.

  • Analyte Preparation: Dilute the N-(2-aminoethyl)-4-bromo-N-methylaniline derivatives in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) to a final concentration of 5% DMSO. Prepare a concentration series (e.g., 3.125 µM to 200 µM).

  • Kinetic Injection: Inject the compound series over both the reference and active flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to extract KD​ , kon​ , and koff​ .

Data Presentation & Quality Control

To ensure the TR-FRET assay is robust enough for High-Throughput Screening (HTS), the Z'-factor must be calculated using the formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z′≥0.5 indicates an excellent, self-validating assay window.

Table 1: Representative Screening Metrics for N-methylaniline Derivatives This table summarizes the expected optimization trajectory from the core scaffold to a dual-modified lead-like molecule.

Compound IDModification VectorTR-FRET IC₅₀ (µM)SPR K_D (µM)Ligand Efficiency (LE)
Core Scaffold None> 200.0N/AN/A
Derivative A Amide coupling (Primary Amine)45.252.10.28
Derivative B Suzuki coupling (Bromo Position)12.415.00.31
Derivative C Dual modification (Biaryl + Amide)1.82.20.35

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the heavy atom count. An LE > 0.3 is the benchmark for successful fragment progression.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28772338, N-(2-Aminoethyl)-4-bromo-N-methylaniline. PubChem. URL:[Link]

  • Perspicace, S., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Cai, Q., et al. "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." NIH PubMed Central (PMC), 2018. URL:[Link]

Application Note: Step-by-Step Crystallization of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Chemical Context and Mechanistic Foundations

N-(2-aminoethyl)-4-bromo-N-methylaniline (Molecular Formula: C9H13BrN2) is a highly versatile brominated diamine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. Structurally, the molecule presents two distinct basic centers: a primary aliphatic amine and a tertiary aniline nitrogen.

Because the lone pair on the aniline nitrogen is delocalized into the electron-withdrawing bromophenyl ring, its basicity is significantly lower than that of the primary aliphatic amine. Consequently, the addition of one equivalent of hydrochloric acid results in highly selective protonation at the primary amine, yielding the monohydrochloride salt.

The Challenge of Amine Hydrochloride Crystallization: Amine hydrochlorides are characterized by robust crystal lattices driven by charge-assisted hydrogen bonding between the protonated amine cation and the chloride anion[2]. This high lattice energy means the salt is highly soluble in water and highly polar protic solvents, but practically insoluble in aprotic, non-polar media. To achieve a high-purity, high-yield isolation, we must employ a "bottom-up" mixed-solvent approach[3]. By pairing a polar protic solvent (to dissolve the lattice) with an ester-based anti-solvent (to precisely control supersaturation), we can engineer a highly reproducible cooling crystallization process.

Process Workflow

The following diagram outlines the logical progression of the anti-solvent cooling crystallization workflow, designed to maximize both yield and polymorphic purity.

CrystallizationWorkflow N1 Crude Hydrochloride Salt N2 Dissolution in Isopropanol (65-70 °C) N1->N2 N3 Hot Polish Filtration (Remove Particulates) N2->N3 N4 Anti-Solvent Addition (Ethyl Acetate, Dropwise) N3->N4 N5 Seeding & Maturation (Hold at 50 °C for 1 h) N4->N5 N6 Controlled Cooling Ramp (0.15 °C/min to 5 °C) N5->N6 N7 Isolation & Washing (Cold IPA/EtOAc) N6->N7 N8 Vacuum Drying (45 °C to constant weight) N7->N8

Workflow for the anti-solvent cooling crystallization of the target amine hydrochloride.

Quantitative Process Parameters

To ensure reproducibility, all critical process parameters (CPPs) and their underlying physicochemical rationales have been summarized below.

Table 1: Physicochemical and Process Parameters

ParameterValue / SpecificationMechanistic Rationale
Molecular Weight (Salt) 265.36 g/mol Target compound mass for stoichiometric and yield calculations.
Primary Solvent Isopropanol (IPA)Provides hydrogen-bonding capability to disrupt the amine-HCl lattice[4].
Anti-Solvent Ethyl Acetate (EtOAc)Lowers the dielectric constant of the medium, driving controlled supersaturation[3].
Dissolution Temp. 65–70 °CMaximizes thermodynamic solubility while preventing thermal degradation.
Seeding Temp. 50 °COperates optimally within the metastable zone to prevent spontaneous nucleation[5].
Cooling Ramp Rate 0.15 °C/minPrevents rapid crash-out; ensures the growth of large, high-purity crystals[4].
Isolation Temp. 0–5 °CMinimizes API solubility in the mother liquor, maximizing overall yield[4].
Step-by-Step Experimental Protocol

As a self-validating system, this protocol incorporates In-Process Controls (IPCs) to ensure the physical chemistry of the system dictates the progression of the steps, rather than relying solely on arbitrary timeframes.

Phase 1: Dissolution and Clarification
  • Reactor Charging: Charge a jacketed crystallizer equipped with an overhead stirrer with crude N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. Add Isopropanol (IPA) at a ratio of 1:5 (w/v).

  • Dissolution: Heat the suspension to 65–70 °C under moderate agitation (150 rpm) until complete dissolution is achieved.

    • Causality: Elevating the temperature increases the kinetic energy of the solvent molecules, allowing IPA to effectively solvate the ionic lattice.

  • Polish Filtration: Perform a hot polish filtration of the solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel.

    • Causality: Removing insoluble impurities and foreign particulates eliminates uninvited heterogeneous nucleation sites, ensuring the final crystal form is purely dictated by our controlled seeding process.

Phase 2: Anti-Solvent Addition and Seeding
  • Anti-Solvent Dosing: Maintain the clarified solution at 65 °C. Begin the dropwise addition of Ethyl Acetate (EtOAc) (approximately 2 volumes relative to the starting mass) over a period of 30 minutes.

  • Cooling to Metastable Zone: Cool the reactor to 50 °C.

    • IPC Check 1: The solution must remain clear. If premature cloudiness (spontaneous nucleation) occurs, reheat to 65 °C to redissolve, and adjust the EtOAc ratio.

  • Seeding: Introduce 1-2 wt% of pure N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride seed crystals.

  • Maturation Hold: Maintain the temperature isothermally at 50 °C for 1 hour.

    • Causality: This hold allows the seed crystals to consume local supersaturation and grow. Bypassing this step often leads to "oiling out" (liquid-liquid phase separation) or secondary nucleation, which traps impurities within the crystal agglomerates[5].

Phase 3: Controlled Cooling
  • Cooling Ramp: Initiate a linear cooling ramp from 50 °C down to 5 °C at a strict rate of 0.15 °C/min (approx. 9 °C/hour)[4].

    • Causality: A slow, linear cooling profile keeps the system precisely within the metastable zone, promoting the deposition of the solute onto existing crystal faces rather than forming new, fine nuclei.

  • Equilibration: Hold the resulting slurry at 5 °C for 2 hours.

    • IPC Check 2 (Self-Validation): Halt agitation briefly and sample the mother liquor. Analyze via HPLC or gravimetry. If the concentration of the target compound is < 5 mg/mL, the crystallization has reached thermodynamic equilibrium and is ready for isolation.

Phase 4: Isolation and Drying
  • Filtration: Isolate the crystalline slurry via vacuum or positive pressure filtration.

  • Cake Washing: Wash the filter cake with 1-2 bed volumes of a pre-chilled (5 °C) IPA/EtOAc (1:2 v/v) mixture.

    • Causality: The cold anti-solvent-rich wash displaces the impurity-laden mother liquor without dissolving the purified product[4].

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved. Monitor residual solvents (IPA and EtOAc) via Headspace GC to ensure compliance with ICH Q3C limits[5].

References
  • Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. 4

  • Benchchem. N-(2-Aminoethyl)-4-bromo-N-methylaniline|C9H13BrN2. 1

  • Journal of the American Chemical Society (ACS Publications). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. 2

  • Organic Process Research & Development (ACS Publications). A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. 3

  • Alfa Chemistry. Melitracen Hydrochloride: Structure, Synthesis, Mechanism, and Pharmaceutical Insights. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic bottlenecks associated with N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride .

The synthesis of this building block typically relies on a two-step sequence: the N-alkylation of 4-bromo-N-methylaniline with a protected ethylamine derivative, followed by acidic deprotection [1]. However, the electron-withdrawing para-bromo group and the steric hindrance of the N-methyl group severely reduce the nucleophilicity of the aniline. This often leads to sluggish reaction rates, competitive elimination of the alkylating agent, and ultimately, poor yields [2].

Below, you will find a mechanistic breakdown, optimized protocols, and a targeted troubleshooting guide to ensure a self-validating, high-yield workflow.

Synthesis Workflow & Mechanistic Pathway

The diagram below illustrates the optimized synthetic route alongside the competing side reactions that commonly degrade yield. Understanding these divergent pathways is critical for controlling the reaction environment.

SynthesisPathway SM1 4-bromo-N-methylaniline (Nucleophile) Intermediate N-(2-(Boc-amino)ethyl)- 4-bromo-N-methylaniline SM1->Intermediate NaH, DMF, 80°C NaI (cat.) SM2 N-Boc-2-bromoethylamine (Electrophile) SM2->Intermediate Finkelstein Activation Side1 N-Boc-vinylamine (Elimination Byproduct) SM2->Side1 Base-catalyzed Elimination Product N-(2-aminoethyl)-4-bromo- N-methylaniline HCl Intermediate->Product 4M HCl in Dioxane Anhydrous, 2h Side2 Free Base / Gum (Aqueous Workup) Intermediate->Side2 Aqueous HCl / Incomplete Drying

Synthesis workflow and competing side pathways for N-(2-aminoethyl)-4-bromo-N-methylaniline HCl.

Quantitative Data & Optimization Metrics

The most significant yield losses occur during the initial N-alkylation step. Table 1 demonstrates how modulating the base and introducing a nucleophilic catalyst shifts the reaction kinetics away from E2 elimination and toward the desired SN2 substitution [3].

Table 1: Optimization of N-Alkylation Conditions (Step 1)

EntryBase (eq)SolventAdditive (eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1K2CO3 (2.0)MeCNNone802422%Weak base fails to deprotonate the hindered, deactivated aniline.
2DIPEA (2.5)DMFNone902438%Increased heat drives competitive E2 elimination of the alkyl bromide.
3NaH (1.5)DMFNone801261%Strong base forms the anilide anion, improving SN2 conversion.
4 NaH (1.5) DMF NaI (0.2) 80 12 89% Optimal. Finkelstein activation accelerates SN2, outcompeting E2.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes the causal reasoning required to maintain scientific integrity and prevent downstream failures.

Step 1: Finkelstein-Assisted N-Alkylation
  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and anhydrous DMF. Reasoning: Argon and anhydrous solvent prevent the premature quenching of the hydride base.

  • Deprotonation: Cool the suspension to 0 °C. Add 4-bromo-N-methylaniline (1.0 eq) dropwise. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases. Reasoning: Quantitative formation of the anilide anion is required to overcome the steric hindrance of the N-methyl group.

  • Activation & Coupling: Add Sodium Iodide (NaI, 0.2 eq) followed by N-Boc-2-bromoethylamine (1.2 eq). Reasoning: NaI initiates a Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide in situ, which accelerates the SN2 pathway.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench carefully with cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 2: Anhydrous Deprotection & Salt Formation
  • Dissolution: Dissolve the purified intermediate from Step 1 in a minimal volume of anhydrous Dichloromethane (DCM).

  • Acidification: Cool the solution to 0 °C and slowly add 4M HCl in dioxane (10.0 eq). Reasoning: Anhydrous HCl prevents the formation of a highly water-soluble free base or hydrated salt, which is notoriously difficult to isolate.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. The product will begin to precipitate directly from the solution as a white solid.

  • Isolation: Add cold, anhydrous diethyl ether to the flask to maximize precipitation. Filter the solid rapidly under a positive stream of argon. Reasoning: The final hydrochloride salt is highly hygroscopic; atmospheric moisture will rapidly turn the powder into a sticky gum.

  • Drying: Transfer immediately to a vacuum desiccator containing P2O5 and dry under high vacuum for 24 hours to afford the final product as a free-flowing powder.

Troubleshooting Guide & FAQs

Q: Why is the yield of my N-alkylation step stuck below 30%? A: The nucleophilicity of the secondary amine in 4-bromo-N-methylaniline is significantly reduced by steric hindrance and the electron-withdrawing para-bromo substituent. Weak bases like K2CO3 or DIPEA are insufficient. You must use a strong base like NaH to quantitatively deprotonate the aniline, forming a highly nucleophilic anilide anion prior to adding the electrophile [2].

Q: I am observing a major byproduct during the alkylation step. What is it and how do I prevent it? A: The byproduct is likely N-Boc-vinylamine, formed via base-catalyzed E2 elimination of the N-Boc-2-bromoethylamine. To suppress this, you must add a catalytic amount of Sodium Iodide (NaI). The iodide acts as a superior leaving group (Finkelstein activation), which drastically accelerates the desired SN2 substitution pathway so that it outcompetes the E2 elimination [3].

Q: My final hydrochloride salt is a sticky, hygroscopic gum instead of a powder. How do I fix this? A: The target molecule is amphiphilic and highly hygroscopic. If you use aqueous HCl (e.g., concentrated hydrochloric acid) for the Boc deprotection, the water will hydrate the salt, leading to a gummy residue that is nearly impossible to dry. Switch entirely to anhydrous 4M HCl in dioxane. Wash the resulting precipitate with cold, anhydrous diethyl ether and dry it immediately in a vacuum desiccator.

Q: Is there an alternative synthetic route if direct alkylation remains problematic for my specific scale? A: Yes. You can utilize a reductive amination strategy. React 4-bromo-N-methylaniline with N-Boc-aminoacetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) and a catalytic amount of acetic acid in dichloroethane (DCE). This completely bypasses the use of strong bases and eliminates the alkyl halide side reactions.

References
  • Wen, T., Liang, B., Liang, J., & Zhu, Z. (2022). "Copper-Promoted N-Alkylation and Bromination of Arylamines/Indazoles Using Alkyl Bromides as Reagents for Difunctionalization." The Journal of Organic Chemistry, 87(18), 12105–12115. Available at: [Link]

  • Li, Z.-L., Sun, K.-K., Wu, P.-Y., & Cai, C. (2019). "Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process." The Journal of Organic Chemistry, 84(11), 6765–6779. Available at: [Link]

How to prevent degradation of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (CAS 851265-79-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a substituted aniline, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride?

A1: As with many aromatic amines, high-purity N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is typically a white to off-white or light-colored solid. Significant deviation from this, such as a red-brown tint, may indicate degradation.[1]

Q2: I've noticed the color of my compound has darkened over time. What does this signify?

A2: A color change, particularly darkening to a red-brown hue, is a common indicator of aniline degradation.[1] This is often due to oxidation from exposure to air and/or light.[2] While a slight color change may not significantly impact every application, it signals that the compound is degrading and its purity should be verified before use in sensitive assays.

Q3: What are the primary factors that cause the degradation of this compound?

A3: The main environmental factors that can induce degradation are exposure to atmospheric oxygen (oxidation), light (photodegradation), humidity (hydrolysis), and elevated temperatures.[2][3] As a hydrochloride salt, it is particularly important to protect it from moisture, which can affect its stability.[3][4][5]

Q4: Is it necessary to store N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride under an inert atmosphere?

A4: Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Aromatic amines are susceptible to oxidation, and removing oxygen from the storage container is a critical step in preventing this degradation pathway.[6]

Q5: Can I store this compound in a standard laboratory freezer?

A5: Storing the compound at low temperatures is beneficial. However, it's crucial to use a desiccator within a non-cycling (manual defrost) freezer to prevent moisture accumulation from freeze-thaw cycles. Samples should be brought to room temperature in a desiccator before opening to prevent condensation on the solid material.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions to maintain the integrity of your compound.

Observed Issue Probable Cause(s) Recommended Actions & Explanations
Significant Color Change (e.g., to yellow, brown, or red) Oxidation: The aniline moiety is sensitive to air and light, leading to the formation of colored oxidation byproducts.[1][2]1. Re-evaluate Storage: Ensure the compound is stored under an inert atmosphere (N₂ or Ar) in a tightly sealed, amber glass vial to protect from air and light.[3][8] 2. Purity Check: Analyze the material using HPLC-UV or LC-MS to quantify the level of impurities.[9][10][11] 3. Consider Purification: If degradation is significant, repurification by recrystallization may be necessary, though prevention is the preferred strategy.
New Impurity Peaks in HPLC/LC-MS Analysis 1. Oxidative Degradation: Exposure to oxygen can lead to various oxidized species.[2] 2. Hydrolysis: As a hydrochloride salt, exposure to moisture can potentially lead to hydrolysis, although anilines are generally stable.[3][4] The primary concern with moisture is that it can accelerate oxidative processes.1. Characterize Impurities: Use LC-MS/MS to identify the mass of the impurity peaks to help elucidate the degradation pathway. 2. Implement Preventative Storage: Strictly adhere to storage protocols, including the use of desiccants and inert gas backfilling.[12] 3. Review Handling Procedures: Minimize the time the container is open to the atmosphere during weighing and sample preparation.
Poor Solubility or Inconsistent Experimental Results Formation of Degradation Products: Impurities can alter the physicochemical properties of the compound, affecting solubility and biological/chemical activity.1. Confirm Purity: Always run a purity check on a new batch or a batch that has been in storage for an extended period before starting a new set of experiments.[9][11] 2. Qualify New Lots: When receiving a new lot, perform an initial analysis to establish a baseline for future comparisons. 3. Use Fresh Aliquots: For critical experiments, use a freshly opened vial or a sample that has been stored under optimal conditions.
Potential Degradation Pathways

The primary degradation mechanisms for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride are oxidation of the aniline nitrogen and aromatic ring. The hydrochloride form is generally stable but should be protected from excessive moisture.

DegradationPathways cluster_main N-(2-aminoethyl)-4-bromo-N-methylaniline HCl A N-(2-aminoethyl)-4-bromo-N-methylaniline HCl (Stable Form) B Oxidized Species (e.g., N-oxides, quinone-imines) Leads to color change A->B O₂ / Light (Primary Pathway) C Potential Hydrolysis Products (Less common, requires significant moisture) A->C H₂O (excess) (Secondary Concern)

Caption: Primary degradation pathways for the subject compound.

Best Practices for Storage and Handling

Adherence to these protocols is critical for preventing degradation and ensuring the long-term viability of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

Optimal Storage Conditions

To minimize degradation, the following storage conditions are essential:

Parameter Recommendation Rationale
Temperature -20°C or lowerReduces the rate of chemical degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[6]
Light Protection from light (Amber vial)Prevents photodegradation.[2][3]
Humidity Dry environment (use of desiccants)Minimizes moisture absorption and potential hydrolysis.[12]
Container Tightly sealed glass containerGlass is an inert material suitable for storing amines.[12] Polyethylene and polypropylene are also generally compatible.[13]
Experimental Workflow: Receiving and Handling

Proper handling from the moment of receipt is crucial for long-term stability.

HandlingWorkflow A Receive Compound B Inspect Appearance (Color, physical state) A->B C Perform Initial Purity Analysis (e.g., HPLC, LC-MS) Establish baseline B->C D Aliquot into smaller, single-use vials under inert atmosphere C->D E Store aliquots under recommended conditions (-20°C, dark, dry, inert) D->E F For Use: Equilibrate to RT in a desiccator before opening E->F

Caption: Recommended workflow for handling new compound lots.

Protocol for Purity Assessment by RP-HPLC

Regularly assessing the purity of your stored compound is a key component of quality control.

Objective: To quantify the purity of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride and detect the presence of degradation products.

Materials:

  • N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride sample

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 1:1 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan with PDA to determine optimal wavelength)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as a percentage of the main peak area relative to the total peak area.

    • Compare the chromatogram to the baseline analysis performed upon receipt to identify any new impurity peaks.

This technical guide provides a framework for maintaining the quality of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. By understanding its stability profile and implementing these best practices, researchers can ensure the reliability and reproducibility of their experimental results.

Sources

Technical Support Center: Synthesis & Optimization of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing and optimizing N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride and its derivatives.

This compound—featuring a central para-bromoaniline core, a tertiary amine, and a primary amine hydrochloride—presents unique chemoselectivity and purification challenges. The most robust synthetic strategy avoids direct alkylation (which risks quaternization) and instead utilizes a highly controlled Buchwald-Hartwig cross-coupling followed by Boc-deprotection.

Synthetic Strategy & Workflow

Before troubleshooting, it is critical to select the correct synthetic pathway. Direct alkylation of 4-bromo-N-methylaniline often leads to over-alkylation. The industry-standard approach utilizes a chemoselective palladium-catalyzed C–N coupling.

RouteSelection Start Target: 4-Bromo-N-methyl- N-(2-aminoethyl)aniline Q1 Select Starting Material Start->Q1 Opt1 1,4-Dibromobenzene Q1->Opt1 Low Cost Opt2 1-Bromo-4-iodobenzene Q1->Opt2 High Selectivity Risk1 Risk: Bis-amination & Poor Regioselectivity Opt1->Risk1 Success Optimal: Exclusive C-I Coupling (Catalyst Monopoly) Opt2->Success

Workflow 1: Substrate selection logic for chemoselective C-N cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to couple N-Boc-N'-methylethylenediamine with 1,4-dibromobenzene, but I keep getting a mixture of mono- and bis-aminated products. How do I improve regioselectivity?

The Causality: 1,4-dibromobenzene possesses two identical, electronically coupled C–Br bonds. Once the first amine is added, the resulting electron-rich aniline derivative slightly deactivates the second C–Br bond, but not enough to prevent competitive bis-amination under standard catalytic conditions. The Solution: Switch your starting material to 1-bromo-4-iodobenzene . Palladium catalysts exhibit a profound "catalyst monopoly" for the weaker C–I bond over the C–Br bond[1]. Oxidative addition occurs almost exclusively at the iodine position, allowing you to achieve >95% selectivity for the mono-aminated 4-bromo derivative at room temperature or under mild heating[2].

Q2: During the Buchwald-Hartwig amination, I am observing significant loss of the bromine atom (hydrodehalogenation). Why is this happening?

The Causality: Hydrodehalogenation is a common parasitic pathway in Pd-catalyzed cross-couplings[3]. When using strong, soluble alkoxide bases like sodium tert-butoxide (NaOtBu), the base can promote β -hydride elimination from the aliphatic amine or facilitate direct hydride transfer, reducing the C–Br bond to a C–H bond[4]. The Solution: Replace NaOtBu with a milder, insoluble base such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ )[5]. Furthermore, utilize a sterically hindered bidentate ligand like BINAP or XantPhos. These ligands enforce a rigid coordination sphere that accelerates reductive elimination (product formation) over competitive side reactions[6].

Troubleshooting Issue Issue: Hydrodehalogenation CheckBase Using NaOtBu? Issue->CheckBase Action1 Switch to Cs2CO3 or K3PO4 CheckBase->Action1 Yes CheckLigand Using PPh3? CheckBase->CheckLigand No Action1->CheckLigand Action2 Switch to BINAP or XantPhos CheckLigand->Action2 Yes Success Optimized C-N Coupling CheckLigand->Success No Action2->Success

Workflow 2: Mitigating hydrodehalogenation in Pd-catalyzed aminations.

Q3: After Boc deprotection with HCl/dioxane, my final product is a sticky, hygroscopic gum instead of a powder. How do I induce crystallization?

The Causality: Primary amine hydrochlorides with flexible alkyl chains (like the ethylenediamine moiety) are highly prone to trapping solvent molecules and absorbing atmospheric moisture, resulting in an "oiling out" phenomenon rather than crystallization. The Solution: Do not attempt to evaporate the product to absolute dryness directly from dioxane. Instead, concentrate the reaction mixture to a thick syrup, dissolve it in a minimal volume of warm isopropanol (IPA) , and slowly add diethyl ether dropwise as an anti-solvent while stirring vigorously under a dry nitrogen atmosphere.

Quantitative Optimization Data

The following tables summarize the empirical data validating the troubleshooting steps discussed above.

Table 1: Catalyst, Ligand, and Base Screening for C–N Coupling (Conditions: 1-bromo-4-iodobenzene, N-Boc-N'-methylethylenediamine, 2 mol% Pd, Toluene, 80 °C, 12 h)

Palladium SourceLigandBaseDesired Product Yield (%)Dehalogenated Byproduct (%)
Pd2​(dba)3​ PPh3NaOtBu42%38%
Pd(OAc)2​ BINAPNaOtBu65%18%
Pd2​(dba)3​ XantPhos Cs2​CO3​ 89% < 2%
Pd2​(dba)3​ RuPhos K3​PO4​ 91% < 1%

Table 2: Solvent Systems for Hydrochloride Salt Crystallization

Primary SolventAnti-SolventAtmosphereResult
DichloromethaneHexanesAmbient AirSticky gum (Oils out)
MethanolDiethyl EtherAmbient AirHygroscopic paste
Isopropanol (Warm)Diethyl EtherDry NitrogenWhite crystalline powder

Optimized Experimental Protocols

Protocol A: Regioselective Buchwald-Hartwig Amination

This self-validating protocol ensures exclusive coupling at the iodine position while preserving the C–Br bond.

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 1-bromo-4-iodobenzene (1.0 equiv, 10 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), XantPhos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (1.5 equiv, 15 mmol) to the flask.

  • Solvent & Amine Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (30 mL) followed by N-Boc-N'-methylethylenediamine (1.1 equiv, 11 mmol) via syringe.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12 hours. Monitor completion via TLC or LC-MS (look for the disappearance of the aryl iodide).

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the palladium and inorganic salts, washing the pad with ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford tert-butyl (2-((4-bromophenyl)(methyl)amino)ethyl)carbamate.

Protocol B: Boc Deprotection and HCl Salt Formation

This protocol guarantees complete deprotection and addresses the hygroscopicity of the final salt.

  • Deprotection: Dissolve the purified Boc-protected intermediate (1.0 equiv, 5 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane (10 equiv, 50 mmol). Remove the ice bath and stir at room temperature for 2–3 hours.

  • Concentration: Once LC-MS confirms complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to yield a thick syrup. Do not attempt to dry completely at this stage.

  • Crystallization: Dissolve the syrup in a minimal amount of warm isopropanol (approx. 3–5 mL). While stirring vigorously under a stream of nitrogen, add anhydrous diethyl ether dropwise until the solution becomes persistently cloudy.

  • Isolation: Allow the mixture to stir for 1 hour at room temperature, then cool to 4 °C overnight. Filter the resulting white precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C to afford pure N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

References

  • The Buchwald–Hartwig Amination After 25 Years Angewandte Chemie International Edition / ResearchGate URL:[Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment ACS Catalysis URL:[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay ACS Omega URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Organic Process Research & Development URL:[Link]

Sources

Enhancing the stability of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability Optimization for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic assay results when utilizing complex functionalized anilines. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a highly versatile bifunctional building block, but it is inherently fragile. It features an electron-rich N-alkylated aniline core, a primary aliphatic amine, and a photo-labile para-bromo substituent.

Mastering the stability of this compound in solution requires a deep understanding of its physical chemistry. Simply following a recipe is insufficient; you must understand the causality behind the degradation to prevent it. This guide synthesizes field-proven protocols and fundamental mechanistic insights to help you establish a self-validating system for handling this compound.

Section 1: Mechanistic Vulnerabilities (The "Why")

To stabilize the molecule, we must first understand how it degrades. The compound is susceptible to three primary vectors of attack:

  • Autoxidation of the Aniline Core: The amino group donates electron density into the aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen or trace transition metals[1][2]. This process forms highly colored polymeric species or quinonimines[1]. The oxidation kinetics follow a parabola-like pH-rate profile, reaching a maximum near the pKa of the aniline derivative[3].

  • Photolytic Dehalogenation: Bromoanilines are sensitive to ultraviolet (UV) light. UV photons provide sufficient energy to cleave the C-Br bond, initiating a radical cascade that generates reactive oxygen species and accelerates ring degradation[4][5].

  • pH-Induced Freebasing and Hydrolysis: The compound is supplied as a hydrochloride salt for aqueous solubility. In strong alkaline environments, the amines deprotonate, forming a hydrophobic freebase that precipitates out of solution and becomes exponentially more vulnerable to oxidation and hydrolysis[5].

Degradation A N-(2-aminoethyl)-4-bromo- N-methylaniline HCl B Oxidation (O2) Quinonimine Formation A->B Air / Metals C Photolysis (UV) C-Br Cleavage A->C Light Exposure D Alkaline Shift (pH > 8) Freebase Precipitation A->D Deprotonation

Fig 1: Primary degradation pathways of N-(2-aminoethyl)-4-bromo-N-methylaniline.

Section 2: Troubleshooting Guide & FAQs (The "What")

Q1: Why does my stock solution turn dark brown or black shortly after preparation? A1: A rapid color change to brown, green, or black is the primary visual indicator of aniline oxidation[1]. The electron-rich aromatic ring is reacting with dissolved oxygen to form polymeric species.

  • Causality: Oxidation rates are heavily influenced by hydrogen ion concentration and peak near the compound's pKa[1][3]. If your solution is unbuffered or drifts toward a neutral/mildly alkaline pH, oxidation accelerates rapidly.

  • Solution: Always prepare solutions using degassed solvents (sparged with Argon or N₂)[1]. Maintain the solution at a slightly acidic pH (pH 4.0–6.0) to keep the amines protonated. Protonation withdraws electron density from the ring, significantly hindering oxidation.

Q2: I adjusted the pH to 8.5 for my biological assay, and the solution immediately became cloudy. What happened? A2: You have exceeded the pKa of the amine groups, converting the highly soluble hydrochloride salt into its insoluble freebase form[5].

  • Causality: The loss of the ionic charge eliminates critical ion-dipole interactions with the aqueous solvent, causing the hydrophobic aromatic core to precipitate. Furthermore, alkaline conditions can induce unwanted hydrolysis[5].

  • Solution: If your downstream application requires an alkaline pH, do not prepare your primary stock in an aqueous buffer. Instead, prepare a highly concentrated stock in a water-miscible, degassed organic solvent (e.g., anhydrous DMSO or Acetonitrile) and spike it into the alkaline assay buffer immediately prior to use to keep the final concentration below the solubility limit of the freebase.

Q3: Does ambient laboratory lighting affect the stability of this compound? A3: Yes, significantly. The para-bromo substituent makes the molecule vulnerable to photodegradation[4].

  • Causality: Prolonged exposure to UV light (present in standard fluorescent lab lighting and sunlight) induces C-Br bond cleavage and generates reactive intermediates that destroy the molecule[4][5].

  • Solution: Always store the solid powder and solutions in amber glass vials to block UV transmission[5]. Wrap reaction vessels in aluminum foil if prolonged benchtop handling is required.

Section 3: Quantitative Stability Matrix

To aid in experimental planning, the following table summarizes the anticipated stability of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride under various environmental conditions based on the behavior of functionalized bromoanilines.

ConditionpHTemperatureLight ExposureAtmosphereEstimated t1/2​ Visual Indicator
Optimal Storage 4.0 - 6.04°CDark (Amber)Argon / N₂> 6 monthsClear, colorless
Sub-optimal 7.425°CDarkAmbient Air~ 14 daysSlight yellowing
High Risk (Alkaline) 9.025°CAmbient RoomAmbient Air< 24 hoursBrown/Black
Photolytic Stress 5.025°CDirect UVAmbient Air< 4 hoursYellow/Brown

Section 4: Standard Operating Procedure (SOP) for Solution Preparation

This protocol is designed as a self-validating system. By systematically controlling the atmosphere, light, and pH, you eliminate the variables that lead to degradation.

Workflow S1 1. Solvent Degassing (Argon Sparge) S2 2. Dissolution (pH 4.0 - 6.0) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Storage & QC (4°C, HPLC-UV) S3->S4

Fig 2: Self-validating workflow for stable stock solution preparation.

Step-by-Step Methodology:

  • Solvent Preparation (Deoxygenation): Vigorously sparge HPLC-grade water or your chosen acidic buffer (pH 4.0–6.0) with high-purity Argon for a minimum of 30 minutes to displace dissolved oxygen[1].

  • Weighing and Transfer: Weigh the lyophilized hydrochloride salt. If working in a high-humidity environment, perform this step inside a nitrogen-purged glove bag to prevent moisture absorption.

  • Dissolution: Add the degassed solvent to the compound. Vortex gently until complete dissolution is achieved.

    • Self-Validation Check: The resulting solution must be perfectly clear and colorless. Any immediate yellowing indicates pre-existing degradation in the solid stock or insufficient solvent degassing.

  • Aliquoting: Transfer the solution into pre-purged amber glass vials to protect against photolytic dehalogenation[5].

  • Storage: Overlay the headspace of each vial with a gentle stream of Argon before sealing tightly with PTFE-lined caps. Store immediately at 2–8°C[4].

References

  • Liskon Biological. 4-Bromoaniline (C₆H₆BrN) Stability Study. Available at: [Link]

  • PubMed / NIH. Influence of pH on Kinetics of Anilines Oxidation by Permanganate. Available at: [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Available at: [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals experiencing precipitation, inconsistent assay results, or "crashing out" when working with N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride in physiological buffers (pH 7.4).

By understanding the physicochemical properties of this specific molecule, you can apply the targeted troubleshooting steps below to ensure robust, reproducible in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in pure water at 10 mM, but immediately turns cloudy when diluted into PBS or HEPES (pH 7.4). Why does this happen? A1: This is a classic pH-dependent solubility shift driven by the compound's dual-amine structure. The molecule contains two basic centers: a primary aliphatic amine on the ethyl group (pKa ~9.5) and an aromatic aniline nitrogen. The strongly electron-withdrawing para-bromo group significantly lowers the pKa of the aniline nitrogen to approximately 4.0–5.0.

When dissolved in pure water, the hydrochloride salt dissociates, and the unbuffered solution's pH drops, keeping the molecule highly soluble. However, when introduced into a pH 7.4 buffer, the aniline nitrogen remains entirely neutral. The molecule becomes a mono-cation burdened by a bulky, highly hydrophobic 4-bromo-N-methylaniline moiety. According to the1 [1], the exponential increase in the lipophilicity (Log Kow​ ) of this neutral aromatic domain drastically reduces the compound's aqueous solubility, driving hydrophobic clustering and precipitation.

Q2: I prepare my stock in 100% DMSO and dilute it directly into my cell culture media, but I still see micro-crystals under the microscope. What is going wrong? A2: You are observing a phenomenon known as "solvent shock." While the compound is highly soluble in anhydrous DMSO, rapidly pipetting a concentrated DMSO stock into a large volume of aqueous media creates localized zones of extreme supersaturation. The local concentration of the hydrophobic drug exceeds its amorphous solubility limit before the DMSO can diffuse into the bulk water, leading to rapid nucleation and crystal growth. Once the crystalline lattice forms, the thermodynamic energy required to redissolve it in an aqueous environment is prohibitively high [2].

Q3: How can I rescue the solubility of this compound at pH 7.4 without chemically modifying its structure? A3: The most effective, non-covalent approach for in vitro and in vivo applications is host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a hydrophilic exterior that ensures aqueous solubility and a hydrophobic cavity perfectly sized to encapsulate the lipophilic 4-bromo-N-methylaniline ring. This masks the hydrophobic domain from the aqueous environment, preventing aggregation while maintaining the compound's pharmacological availability [3].

Data Presentation: pH-Dependent State & Solubility Profile

The table below summarizes the theoretical ionization states and solubility risks for N-(2-aminoethyl)-4-bromo-N-methylaniline across different pH environments.

ParameterAcidic Condition (pH 3.0)Physiological Condition (pH 7.4)Basic Condition (pH 9.0)
Aliphatic Amine State Protonated (-NH3+)Protonated (-NH3+)Partially Neutral (~50%)
Aniline Nitrogen State Protonated (-NH+)Neutral (-N-)Neutral (-N-)
Net Charge +2 (Highly Soluble)+1 (Marginally Soluble)~0 to +0.5 (Insoluble)
Precipitation Risk Very LowHigh (Hydrophobic clustering)Very High
Recommended Excipient None required5-10% HP- β -CD or 0.1% Tween-2010-20% HP- β -CD

Experimental Protocols & Troubleshooting Guides

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . You will not only execute the solubilization but also quantitatively verify its success before applying the compound to your biological assays.

Protocol A: The "Reverse Step-Down" Dilution Method

Objective: Minimize solvent shock when utilizing DMSO stocks in standard aqueous buffers.

  • Prepare Anhydrous Stock: Dissolve the lyophilized hydrochloride salt in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Water absorbed by hygroscopic DMSO reduces its solvating power; always use fresh, anhydrous DMSO to maintain the maximum solubility limit [4].

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) in 100% DMSO to reduce the concentration gradient during the final dilution step.

  • Temperature Equilibration: Pre-warm your target pH 7.4 buffer or culture media to 37°C.

    • Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase, reducing the probability of nucleation.

  • Reverse Dropwise Addition: Place the warmed buffer on a vortex mixer set to medium speed. Slowly add the DMSO intermediate stock dropwise into the vortex.

    • Causality: This ensures the DMSO is instantly dispersed, preventing the localized supersaturation that triggers solvent shock.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Validation: An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If OD600 < 0.05, the compound is successfully in solution and ready for assay use.

Protocol B: Formulation with HP- β -CD for Robust In Vitro Assays

Objective: Achieve long-term thermodynamic stability in physiological buffers without organic solvents.

  • Prepare Excipient Buffer: Dissolve HP- β -CD in your pH 7.4 buffer (e.g., PBS) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Direct Solubilization: Weigh the N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride powder and add it directly to the HP- β -CD buffer to achieve your desired concentration (up to 1-2 mM).

  • Thermodynamic Equilibration: Sonicate the solution in a water bath at 25°C for 15 minutes, followed by continuous orbital shaking for 2 hours.

    • Causality: Host-guest complexation is a dynamic equilibrium process. Sufficient kinetic energy and time are required for the hydrophobic bromophenyl ring to fully partition into the cyclodextrin cavity.

  • Self-Validation Step: Analyze the solution using Dynamic Light Scattering (DLS).

    • Validation: A monodisperse peak at ~1-2 nm confirms the presence of soluble cyclodextrin complexes. Peaks >100 nm indicate unencapsulated drug aggregates, signaling that a higher percentage of HP- β -CD or longer equilibration time is needed.

Visualizations

Mechanism A Compound in Pure Water (pH ~4.5-5.0) Fully Soluble B Dilution into pH 7.4 Buffer (PBS / HEPES) A->B Add Buffer C Deprotonation of Aniline Nitrogen Hydrophobic Bromo-Aromatic Ring Exposed B->C D Solvent Shock & Nucleation (Precipitation) C->D No Excipient E Addition of HP-β-CD (Host-Guest Complexation) C->E + Cyclodextrin F Hydrophobic Cavity Encapsulates Bromo-Aromatic Ring E->F G Rescued Aqueous Solubility at pH 7.4 F->G

Mechanistic pathway of pH-induced precipitation and subsequent solubility rescue via HP-β-CD.

Workflow Step1 Step 1: Prepare 10 mM Stock in 100% Anhydrous DMSO Step2 Step 2: Pre-warm pH 7.4 Buffer to 37°C Step1->Step2 Step3 Step 3: Reverse Dropwise Addition (Add DMSO TO vortexing buffer) Step2->Step3 Step4 Step 4: Self-Validation (OD600 < 0.05) Step3->Step4

Step-by-step workflow for the Reverse Step-Down Dilution method to prevent solvent shock.

References

  • Prediction of Drug Solubility by the General Solubility Equation (GSE) ACS Publications[Link]

  • A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs PubMed Central (PMC)[Link]

Sources

Validation & Comparative

A Comprehensive Technical Guide: N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride vs. Halogenated Aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for the construction of complex pharmacophores, such as kinase inhibitors and PROTAC linkers. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a highly versatile scaffold. It features a primary aliphatic amine (ideal for amidation or reductive amination) and a para-bromoaryl group (a premier handle for transition-metal-catalyzed cross-coupling).

This guide objectively compares the 4-bromo derivative against its fluoro, chloro, and iodo counterparts, providing mechanistic insights, physicochemical data, and self-validating experimental protocols to streamline your synthetic workflows.

Mechanistic & Physicochemical Profiling

The strategic selection of a halogenated aniline derivative is dictated by the Carbon-Halogen (C–X) Bond Dissociation Energy (BDE) and the desired pharmacokinetic profile of the final drug candidate[1]. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step. The ease of this step follows the inverse order of C–X bond strength: I > Br > Cl >> F [2].

  • Fluoro-Analogs: With a BDE exceeding 114 kcal/mol, the C–F bond is exceptionally stable and virtually inert to standard cross-coupling[3]. Fluorine is instead incorporated to block metabolic oxidation (e.g., by CYP450 enzymes), lower the pKa of adjacent amines, and increase lipophilicity without adding significant steric bulk[4].

  • Chloro-Analogs: The C–Cl bond (BDE ~81 kcal/mol) presents a high activation barrier for oxidative addition[5]. While chloroanilines are highly stable, they require specialized, highly active palladium catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to force the coupling[6].

  • Bromo-Analogs (The "Goldilocks" Halogen): The 4-bromo derivative (BDE ~68 kcal/mol) offers the optimal balance[5]. It is highly reactive toward standard, cost-effective Pd catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) under mild conditions, yet stable enough to survive multi-step synthetic sequences without spontaneous dehalogenation.

  • Iodo-Analogs: While highly reactive (BDE ~53 kcal/mol), iodoanilines are often photolytically and thermally unstable, making them prone to unwanted homocoupling and dehalogenation side reactions[7].

Table 1: Comparative Reactivity & Physicochemical Profile
Halogen AnalogC–X BDE (kcal/mol)Oxidative Addition RatePrimary Synthetic UtilityMetabolic Stability Impact
4-Fluoro ~114InertPharmacokinetic modulationHigh (Blocks oxidation)
4-Chloro ~81SlowAdvanced cross-couplingModerate
4-Bromo ~68FastVersatile cross-couplingLow (Usually replaced)
4-Iodo ~53Very FastMild cross-couplingLow (Prone to cleavage)

Strategic Workflow Visualization

When utilizing N-(2-aminoethyl)-4-bromo-N-methylaniline, chemoselectivity is paramount. The primary amine can poison palladium catalysts or undergo competitive Buchwald-Hartwig amination if left unprotected. The workflow below illustrates the orthogonal functionalization pathways required to successfully deploy this scaffold.

Workflow Start N-(2-aminoethyl)-4-bromo- N-methylaniline HCl Path1 Pathway A: Amine First (Preferred) Start->Path1 Path2 Pathway B: Aryl First (Challenging) Start->Path2 Amidation 1. Amidation / Boc Protection (Requires extra base for HCl) Path1->Amidation Suzuki1 2. Suzuki Cross-Coupling (Pd-catalyzed, 80°C) Amidation->Suzuki1 Final Target Pharmacophore (e.g., Kinase Inhibitor) Suzuki1->Final Suzuki2 1. Suzuki Cross-Coupling (Requires transient protection) Path2->Suzuki2 Amidation2 2. Amidation / Urea Formation (Post-coupling) Suzuki2->Amidation2 Amidation2->Final

Chemoselective functionalization workflows for N-(2-aminoethyl)-4-bromo-N-methylaniline.

Experimental Methodologies & Self-Validating Protocols

The following protocols contrast the Suzuki-Miyaura coupling of the 4-bromo derivative versus the 4-chloro derivative.

Expertise & Experience Note: Because the starting material is a hydrochloride salt , you must add at least one extra equivalent of inorganic base to the reaction mixture. Failure to neutralize the HCl will protonate the basic ligands or the boronic acid activation complex, completely stalling the catalytic cycle.

Protocol A: Suzuki-Miyaura Coupling of the 4-Bromo Derivative

Causality: The weaker C–Br bond allows for the use of Pd(dppf)Cl₂, a robust and economical catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the final reductive elimination step.

Step-by-Step Procedure:

  • Preparation: In a dried Schlenk flask, combine N-(Boc-2-aminoethyl)-4-bromo-N-methylaniline (1.0 equiv) and phenylboronic acid (1.2 equiv). (Note: The amine is pre-Boc-protected to prevent Pd coordination).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv). The excess base accounts for boronic acid activation and any residual acid.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 80°C for 4–6 hours.

  • Self-Validation (LC-MS Monitoring):

    • Expected: Disappearance of the starting material mass; appearance of the product mass [M+H]⁺.

    • Troubleshooting: If a mass corresponding to the dehalogenated starting material appears, the reductive elimination is too slow. Lower the temperature to 70°C or increase the boronic acid equivalents to outcompete the off-cycle protodeboronation[8].

Protocol B: Suzuki-Miyaura Coupling of the 4-Chloro Derivative

Causality: The stronger C–Cl bond requires a highly electron-rich catalyst to push the oxidative addition. XPhos-Pd-G2 is utilized because the bulky dialkylbiaryl phosphine ligand creates a highly active, monoligated Pd(0) species that readily inserts into the C–Cl bond[2].

Step-by-Step Procedure:

  • Preparation: Combine N-(Boc-2-aminoethyl)-4-chloro-N-methylaniline (1.0 equiv) and phenylboronic acid (1.5 equiv) in a vial. (Higher boronic acid equivalents are needed as the slower reaction time increases the risk of boronic acid degradation).

  • Catalyst & Base: Add XPhos-Pd-G2 (2 mol%), XPhos ligand (2 mol%), and K₃PO₄ (3.0 equiv). K₃PO₄ is chosen over K₂CO₃ because its higher basicity is required to activate the challenging substrate.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1 v/v).

  • Reaction: Heat to 100°C for 12–16 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The 4-chloro starting material will often co-elute with the product. Use LC-MS to confirm conversion. If the reaction stalls at 50% conversion, catalyst poisoning has occurred; spike the reaction with an additional 1 mol% of XPhos-Pd-G2.

Table 2: Experimental Conditions Comparison
Parameter4-Bromo Derivative Protocol4-Chloro Derivative ProtocolMechanistic Rationale
Catalyst System Pd(dppf)Cl₂ (5 mol%)XPhos-Pd-G2 (2 mol%)C–Cl requires electron-rich, bulky ligands for oxidative addition.
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)Stronger base (K₃PO₄) needed to drive the challenging transmetalation of chloroarenes.
Temperature 80°C100°CHigher thermal energy required to overcome the C–Cl activation barrier.
Time to Completion 4–6 hours12–16 hoursSlower overall catalytic cycle for chloro-derivatives.

Conclusion

For drug development professionals designing novel scaffolds, N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride provides the most pragmatic balance of stability and reactivity. While fluoro-derivatives are essential for final drug properties and chloro-derivatives offer high stability, the 4-bromo analog allows for rapid, high-yielding diversification using standard, cost-effective palladium catalysis. By strictly adhering to orthogonal protection strategies and accounting for the hydrochloride salt during base calculations, this building block can be seamlessly integrated into high-throughput medicinal chemistry workflows.

References

  • OAE Publishing Inc. "Deuterium labelling by electrochemical splitting of heavy water." Oaepublish.com. Available at:[Link]

  • OAE Science. "Deuterium labelling by electrochemical splitting of heavy water." Oaes.cc. Available at:[Link]

  • ResearchGate. "Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules." Researchgate.net. Available at: [Link]

Sources

Comparative Analytical Guide: NMR Spectra Validation of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of active pharmaceutical ingredient (API) intermediates demands rigorous, self-validating analytical frameworks. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a complex building block featuring a para-substituted bromophenyl ring, a tertiary aniline nitrogen, and a primary amine hydrochloride salt.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation and quantitative purity validation (qNMR) of this compound. By analyzing the causality behind solvent selection, relaxation parameters, and signal resolution, this document provides drug development professionals with a definitive roadmap for implementing the correct NMR modality based on analytical requirements[1].

Structural Analysis & Causality in Experimental Design

Before deploying any instrument, the experimental design must account for the molecule's specific physicochemical properties.

The Causality of Solvent Selection

The choice of deuterated solvent dictates whether the hydrochloride salt can be successfully validated.

  • Why avoid D₂O? In deuterium oxide (D₂O), the protonated primary amine (-NH₃⁺) undergoes rapid deuterium exchange. This renders the salt-form protons invisible in the ¹H NMR spectrum, making it impossible to distinguish the hydrochloride salt from the free base.

  • Why use DMSO-d₆? Anhydrous dimethyl sulfoxide-d₆ (DMSO-d₆) lacks exchangeable protons and strongly hydrogen-bonds with the amine. This drastically reduces the exchange rate, allowing the -NH₃⁺ protons to be observed as a broad singlet at ~8.20 ppm. Observing this peak is a self-validating confirmation of the API's salt state.

Overcoming Spectral Compression

Because benchtop NMR operates at lower magnetic fields, the chemical shift dispersion (measured in Hz) is compressed. This causes the aliphatic signals of the N-methyl and N-methylene groups (2.90–3.50 ppm) to overlap heavily[2]. Therefore, an experienced spectroscopist must rely on the isolated aromatic doublets (6.70 and 7.35 ppm) as the primary quantifier peaks when using benchtop systems for qNMR.

Comparative Experimental Protocols: A Self-Validating System

To ensure trustworthiness, both protocols utilize an internal standard (Maleic acid) to create a self-validating qNMR system. Maleic acid provides a distinct, isolated singlet at 6.26 ppm, which does not interfere with the API's aromatic or aliphatic signals[3].

Protocol A: High-Field NMR (600 MHz) - Gold Standard for Elucidation
  • Sample Preparation: Accurately weigh 10.0 mg of N-(2-aminoethyl)-4-bromo-N-methylaniline HCl and 2.0 mg of Maleic acid (internal calibrant) into a vial. Dissolve in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Shimming: Insert the sample and perform Automatic Tuning and Matching (ATMA) for the ¹H nucleus. Execute 3D gradient shimming to achieve a homogeneous magnetic field, which is critical for resolving the fine J-couplings of the AA'BB' aromatic spin system.

  • Acquisition Parameters (Causality of T₁): Set the relaxation delay (D1) to 15 seconds . Why? For absolute quantitative accuracy, D1 must be ≥5×T1​ of the slowest relaxing proton (often the calibrant). This ensures >99% longitudinal magnetization recovery between scans, preventing artificial integration skewing[3]. Set Number of Scans (NS) = 16, and Pulse Angle = 90°.

  • Processing: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to optimize the signal-to-noise ratio without sacrificing resolution. Fourier transform, phase, and baseline correct.

Protocol B: Benchtop NMR (80 MHz) - Routine Batch QC
  • Sample Preparation: Accurately weigh 30.0 mg of the API and 5.0 mg of Maleic acid. Why the increase? Benchtop systems utilize permanent magnets with inherently lower sensitivity; increasing the analyte concentration compensates for the lower signal-to-noise ratio[1]. Dissolve in 0.6 mL of DMSO-d₆.

  • Shimming: Perform 1D simplex shimming directly on the DMSO solvent lock signal until the line width at half height is < 1.5 Hz.

  • Acquisition Parameters: Set D1 = 15 seconds. Increase Number of Scans (NS) to 64 to further boost the signal-to-noise ratio.

  • Processing: Apply zero-filling to 16k points. Apply a slightly higher exponential window function (LB = 1.0 Hz) to smooth the baseline noise inherent to cryogen-free permanent magnets[2].

Data Presentation & Performance Comparison

The following tables summarize the expected spectral outputs and operational metrics, allowing researchers to objectively compare the two modalities.

Table 1: Comparative ¹H NMR Chemical Shifts in DMSO-d₆
Proton EnvironmentExpected Shift (ppm)Multiplicity600 MHz Resolution80 MHz Resolution
-NH₃⁺ (Hydrochloride) 8.20Broad Singlet (3H)Baseline resolvedBaseline resolved
Aromatic H-3, H-5 7.35Doublet (2H, J=9Hz)Fully resolved AA'BB'Partially overlapping doublet
Aromatic H-2, H-6 6.70Doublet (2H, J=9Hz)Fully resolved AA'BB'Partially overlapping doublet
N-CH₂ (Amine chain) 3.50Triplet (2H)Fully resolvedOverlaps with water/CH₂
CH₂-NH₃⁺ 3.00Multiplet (2H)Fully resolvedOverlaps with N-CH₃
N-CH₃ 2.90Singlet (3H)Baseline resolvedBroadened singlet
Table 2: Operational Performance Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Source Superconducting (Cryogenic)Permanent Magnet (Cryogen-free)
Sensitivity (LOD) < 0.1% w/w (Excellent for trace impurities)~ 1-2% w/w (Sufficient for main component)
Resolution (FWHM) < 0.5 Hz< 1.5 Hz
Footprint & Maintenance High (Dedicated facility, liquid He/N₂)Low (Fume hood compatible, plug-and-play)
Primary Application Unknown elucidation, trace impurity IDRoutine qNMR, rapid batch release

Workflow Visualization

The following diagram illustrates the logical decision tree for validating this API intermediate, highlighting how solvent selection and instrument choice dictate the analytical outcome.

NMR_Validation API API: N-(2-aminoethyl)-4-bromo- N-methylaniline HCl Solvent Solvent Selection (DMSO-d6 vs D2O) API->Solvent HF High-Field NMR (600 MHz) Resolution & Elucidation Solvent->HF Complete Characterization BT Benchtop NMR (80 MHz) Routine qNMR & QC Solvent->BT Routine Batch QC ProcessHF Multiplet Deconvolution Trace Impurity ID HF->ProcessHF ProcessBT Signal Integration Internal Calibrant Assay BT->ProcessBT Result Structural & Purity Validation Complete ProcessHF->Result ProcessBT->Result

Fig 1. Decision workflow for NMR validation of API intermediates using high-field and benchtop systems.

References

  • Yu, H.-Y. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 2021, 7(9), 121. URL: [Link]

  • Araneda, J. F., et al. "Quantitative NMR in Undergraduate Labs." ACS Symposium Series: NMR Spectroscopy in the Undergraduate Curriculum, 2021, Chapter 8, 111-120. URL: [Link]

  • "Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy." Jundishapur Journal of Natural Pharmaceutical Products, 2022. URL: [Link]

Sources

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or specialized chemical entities is a cornerstone of rigorous scientific practice. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride, a substituted aromatic amine, presents a unique analytical challenge. Due to its specific substitution pattern, readily available mass spectral data is not present in common databases. This guide, therefore, provides a comprehensive, predictive analysis of its electron ionization (EI) mass spectrometry fragmentation behavior.

This document is built upon fundamental principles of mass spectrometry and draws parallels from the established fragmentation patterns of structurally related molecules, such as N,N-dialkylanilines, brominated aromatic compounds, and molecules featuring ethylamine side chains. We will not only predict the fragmentation pathway but also compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, providing detailed, field-proven experimental protocols.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of N-(2-aminoethyl)-4-bromo-N-methylaniline upon electron ionization is expected to be directed by the most labile bonds and the stability of the resulting fragment ions. The presence of a nitrogen atom alpha to the aromatic ring and an aliphatic chain provides several predictable cleavage sites.

The molecular ion peak is anticipated to exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity, a hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] The primary fragmentation pathways are predicted to be alpha-cleavage to the aromatic ring and cleavage at the C-C bond within the ethylamine side chain. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[2][3]

Below is a table summarizing the predicted major fragment ions for N-(2-aminoethyl)-4-bromo-N-methylaniline.

m/z (Predicted)Proposed Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
228/230[C₉H₁₃BrN₂]⁺ModerateMolecular Ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for bromine.
199/201[C₈H₁₀BrN]⁺HighAlpha-cleavage with loss of an ethylamine radical (•CH₂NH₂) from the molecular ion.
184/186[C₇H₇BrN]⁺HighBenzylic-type cleavage with loss of the entire aminoethyl group (•CH₂CH₂NH₂) and rearrangement.
155/157[C₆H₄Br]⁺ModerateLoss of the N-methyl-N-(2-aminoethyl) group from the aromatic ring.
44[C₂H₆N]⁺HighCleavage of the bond between the nitrogen and the aromatic ring, forming the N-methyl-N-(2-aminoethyl) cation.
30[CH₄N]⁺Moderate to HighCleavage of the ethyl group from the ethylamine side chain, resulting in a [CH₂=NH₂]⁺ ion.[4][5]

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor ion and its product ions.

G M [C₉H₁₃BrN₂]⁺˙ m/z 228/230 (Molecular Ion) F1 [C₈H₁₀BrN]⁺ m/z 199/201 M->F1 - •CH₂NH₂ F2 [C₇H₇BrN]⁺ m/z 184/186 M->F2 - •CH₂CH₂NH₂ F4 [C₂H₆N]⁺ m/z 44 M->F4 Ring Cleavage F3 [C₆H₄Br]⁺ m/z 155/157 F2->F3 - HCN F5 [CH₄N]⁺ m/z 30 F4->F5 - CH₂

Predicted Fragmentation of N-(2-aminoethyl)-4-bromo-N-methylaniline.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds, HPLC offers a robust alternative, particularly for polar and thermally labile molecules.[6]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed for polar compounds.[7]Suitable for a wide range of polarities and non-volatile compounds.
Sensitivity Generally high, especially in Selected Ion Monitoring (SIM) mode.High, particularly when coupled with a mass spectrometer (LC-MS).
Selectivity High, due to mass-based detection.Moderate with UV detection, high with MS detection.
Throughput Moderate, due to chromatographic run times.Generally higher than GC-MS.
Primary Application Identification and quantification of volatile and semi-volatile compounds.Quantification of a wide range of compounds, including polar and non-volatile analytes.[8]

Experimental Protocols

The following protocols are based on established methodologies for the analysis of aromatic amines and should be optimized for the specific instrumentation and sample matrix.[6][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the qualitative identification and quantitative analysis of N-(2-aminoethyl)-4-bromo-N-methylaniline. Given its polarity, derivatization is often recommended for aromatic amines to improve peak shape and thermal stability, though direct injection can be attempted.[7]

1. Sample Preparation (without Derivatization)

  • Dissolution: Accurately weigh approximately 1 mg of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride and dissolve it in 1 mL of a suitable volatile solvent such as methanol or ethyl acetate.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Detection Mode: Full scan from m/z 40 to 350 for identification. For quantification, Selected Ion Monitoring (SIM) of the predicted major fragments (e.g., m/z 199, 201, 184, 186) would provide higher sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is an excellent alternative for the analysis of aromatic amines, often without the need for derivatization.[6]

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride and dissolve it in 1 mL of the mobile phase.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the mobile phase.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatograph with a UV or PDA detector. For higher specificity and sensitivity, an LC-MS system is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/PDA: Monitor at a wavelength where the compound exhibits maximum absorbance (a UV scan of the analyte would be required to determine this, but a starting point could be 254 nm).

    • MS (if available): Electrospray ionization (ESI) in positive ion mode. Scan from m/z 100 to 400.

Workflow Visualization

A logical workflow is crucial for obtaining reliable and reproducible results.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weighing b Dissolution a->b c Dilution b->c d Filtration c->d e Injection d->e f Chromatographic Separation e->f g Ionization (EI) f->g h Mass Analysis g->h i Spectrum Acquisition h->i j Library Search/ Fragmentation Analysis i->j k Quantification j->k

General workflow for GC-MS analysis.

Conclusion

For analytical method development, both GC-MS and HPLC present viable options. The choice between these techniques will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The provided protocols offer a robust starting point for researchers to develop and validate methods for the characterization and quantification of this and structurally related aromatic amines.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). ACS Publications. [Link]

  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). Taylor & Francis Online. [Link]

  • GL Sciences. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). PubMed. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science | Oxford Academic. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017). ResearchGate. [Link]

  • mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Determination of 29 Primary Aromatic Amines in Colorants from Food Contact Materials by Gas Chromatography-Mass Spectrometry. (n.d.). 理化检验-化学分册. [Link]

  • Analysis of Specific Aromatic Amines Formed From Azo Dyes and Pigments. (n.d.). Shimadzu. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern. (2023). Oxford Academic. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. [Link]

  • New analytical technique for the simultaneous determination of aromatic amines in environmental samples. (n.d.). NOPR. [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (2006). PubMed. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. (n.d.). ResearchGate. [Link]

  • Chapter 11 - Amines. (n.d.). Future4200. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). MACEDONIAN PHARMACEUTICAL BULLETIN. [Link]

Sources

Fragment-Based Optimization of HPK1 Inhibitors: A Comparative Binding Affinity Guide for N-(2-aminoethyl)-4-bromo-N-methylaniline Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In the development of next-generation immuno-oncology therapeutics, Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a high-value target. HPK1 acts as a critical negative regulator of T-cell receptor (TCR) signaling; upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76, leading to its ubiquitination and the subsequent suppression of T-cell proliferation (1)[1].

Fragment-based drug discovery (FBDD) has identified the N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride scaffold as a highly versatile pharmacophore for HPK1 inhibition. This guide objectively compares the binding affinity and kinetic profiles of this parent scaffold against three rationally designed analogs, providing step-by-step, self-validating biophysical protocols to verify target engagement.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates Degradation T-Cell Suppression SLP76->Degradation Uncouples Inhibitor Aniline Analogs Inhibitor->HPK1 Inhibits

HPK1-mediated negative feedback in TCR signaling and targeted inhibition.

Structural Rationale & Analog Design

To understand the causality behind the binding metrics, we must analyze the structure-activity relationship (SAR) of the scaffold within the HPK1 ATP-binding pocket:

  • The 4-Bromo Substituent (Halogen Bonding): The bromine atom acts as a Lewis acid (exhibiting a positive σ-hole), forming a highly directional non-covalent halogen bond with the carbonyl oxygen of the kinase hinge region. Substituting bromine with chlorine (Analog A ) reduces polarizability and σ-hole strength, predictably increasing the dissociation rate ( Koff​ ).

  • The N-(2-aminoethyl) Linker (Solvent Channel Reach): This flexible aliphatic chain projects out of the hinge into the solvent-exposed channel. The terminal primary amine (protonated at physiological pH) forms salt bridges with acidic residues at the pocket's entrance. Extending this linker by one carbon (Analog B ) provides the optimal reach to lock this electrostatic interaction, drastically improving the association rate ( Kon​ ).

  • The N-Methyl Group (Conformational Restriction): This moiety restricts the conformational flexibility of the aniline nitrogen, pre-organizing the fragment for optimal vector projection. Increasing steric bulk to an N-ethyl group (Analog C ) induces a steric clash with the gatekeeper residue, reducing overall affinity.

Comparative Binding Affinity Data

The following table summarizes the quantitative biophysical and cellular data. Surface Plasmon Resonance (SPR) was utilized to resolve the kinetic parameters ( Kon​ , Koff​ ), which provide deeper mechanistic insight than equilibrium thermodynamics ( Kd​ ) alone. Cellular target engagement was validated via pSLP76 inhibition in Jurkat cells (2)[2].

CompoundStructural ModificationSPR Kon​ ( M−1s−1 )SPR Koff​ ( s−1 )SPR Kd​ (nM)Cellular pSLP76 IC50​ (nM)
Parent Scaffold N-(2-aminoethyl)-4-bromo-N-methylaniline 2.1×105 0.094 450 1,250
Analog A 4-Chloro substitution (Weaker Halogen Bond) 1.8×105 0.216 1,200 >3,000
Analog B N-(3-aminopropyl) extension (Optimized Salt Bridge) 6.4×105 0.054 85 280
Analog C N-ethyl substitution (Steric Clash) 1.2×105 0.106 890 2,100

Data Interpretation: Analog B demonstrates that optimizing the solvent-channel interaction not only improves biochemical affinity but translates directly to enhanced cellular efficacy, lowering the IC50​ by nearly 5-fold compared to the parent scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over fluorescence polarization because it resolves the kinetic residence time ( 1/Koff​ ) of the analogs. Immobilizing HPK1 via biotin-neutravidin ensures uniform orientation of the kinase domain, leaving the ATP-binding pocket fully accessible (3)[3].

Step 1: Surface Preparation and Target Capture

  • Prepare a CM5 sensor chip in a Biacore T200 system.

  • Immobilize neutravidin on Flow Cells (FC) 1 and 2 using standard EDC/NHS amine coupling.

  • Inject biotinylated human HPK1 (amino acids 2-295, harboring K257A/K260A/K261A mutations to prevent auto-phosphorylation) over FC2 to achieve a capture level of ~3,000 RU.

  • Self-Validation: FC1 is left blank (neutravidin only) to serve as an in-line reference to subtract bulk refractive index shifts and non-specific matrix binding.

Step 2: Kinetic Injection Series

  • Prepare analog dilutions (3.125 nM to 1,000 nM, 2-fold series) in running buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 2 mM TCEP, 0.05% Tween-20, 2% DMSO).

  • Inject compounds at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

Step 3: Data Fitting and Quality Control

  • Fit the double-referenced sensorgrams (subtracting FC1 and blank buffer injections) to a 1:1 Langmuir binding model.

  • Self-Validation: Ensure χ2 values are <10% of Rmax​ . A higher χ2 indicates complex binding stoichiometry or aggregation, invalidating the run.

SPR_Workflow Chip CM5 Chip Preparation Capture HPK1 Capture (Neutravidin FC2) Chip->Capture Injection Analog Injection (Multi-Cycle) Capture->Injection Analysis Langmuir 1:1 Fitting Injection->Analysis

Surface Plasmon Resonance (SPR) workflow for resolving HPK1 binding kinetics.

Protocol 2: Cellular pSLP76 Target Engagement Assay

Causality: HPK1 kinase activity is strictly dependent on TCR activation. Unstimulated cells will not yield a dynamic window for pSLP76 inhibition. This assay confirms that the biochemical affinity translates across the cell membrane.

Step 1: T-Cell Stimulation

  • Plate Jurkat T-cells at 2×106 cells/mL in RPMI-1640 medium.

  • Pre-incubate cells with HPK1 analogs (0.1 µM to 10 µM) for 1 hour at 37°C.

  • Stimulate cells using cross-linked anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies for exactly 5 minutes to capture the transient peak of SLP76 phosphorylation.

Step 2: Lysis and Quantification

  • Terminate stimulation immediately with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify pSLP76 (Ser376) levels using a validated homogeneous time-resolved fluorescence (HTRF) assay.

  • Self-Validation: Normalize all pSLP76 signals to total SLP76 protein levels to ensure that apparent IC50​ shifts are due to kinase inhibition, not compound-induced cytotoxicity or protein degradation.

Conclusion

The N-(2-aminoethyl)-4-bromo-N-methylaniline scaffold provides an excellent starting point for HPK1 inhibitor development. As demonstrated by the experimental data, while the 4-bromo aniline core anchors the molecule in the hinge region via critical halogen bonding, the precise tuning of the aliphatic amine linker (as seen in Analog B) is the primary driver for optimizing the association rate ( Kon​ ) and achieving sub-100 nM biochemical potency. Researchers utilizing this scaffold must prioritize SPR kinetic screening early in the FBDD pipeline to ensure that structural modifications do not inadvertently increase Koff​ through steric clashes.

References

  • The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - ACS Publications. ACS Publications.
  • Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC. National Institutes of Health (NIH).
  • Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC. National Institutes of Health (NIH).

Sources

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride standard curve validation for quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Standard Curve Validation for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Executive Summary & Chemical Context

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a highly polar, bifunctional brominated aniline derivative widely utilized as a chemical intermediate and building block in drug development[1]. Structurally, it possesses a tertiary aniline nitrogen and a primary aliphatic amine, presented as a hydrochloride salt[2].

For bioanalytical scientists, quantifying this compound presents a distinct physicochemical challenge. At physiological or acidic pH, the primary amine is fully protonated. This high polarity and positive charge lead to poor retention and severe peak tailing on standard reversed-phase columns due to secondary interactions with residual silanols. Consequently, selecting the correct analytical modality—and rigorously validating its standard curve—is critical for ensuring data integrity during pharmacokinetic or toxicological evaluations.

Regulatory Grounding: The ICH M10 Framework

Any quantitative analysis intended for regulatory submission must adhere to the International Council for Harmonisation (ICH) M10 guidelines on Bioanalytical Method Validation[3]. A standard curve (calibration curve) cannot exist in a vacuum; it must be part of a self-validating system .

Under ICH M10, method development and validation must continuously prove their own reliability through built-in checkpoints[3]:

  • Selectivity: The method must differentiate the analyte from endogenous matrix components.

  • Linearity & Range: A minimum of six non-zero calibration standards must define the quantifiable range.

  • Accuracy & Precision: Quality Control (QC) samples must fall within ±15% of their nominal value (±20% at the Lower Limit of Quantitation, LLOQ).

  • Matrix Effect: The impact of biological fluids on ion suppression or enhancement must be quantified and mitigated.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

To accurately quantify N-(2-aminoethyl)-4-bromo-N-methylaniline, laboratories typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

  • HPLC-UV (Reversed-Phase with Ion-Pairing): Because the protonated amine resists retention on standard C18 columns, an ion-pairing agent like Trifluoroacetic acid (TFA) is required. The hydrophobic trifluoroacetate anion pairs with the protonated amine, neutralizing its charge and allowing it to partition into the stationary phase. While cost-effective, this method is highly susceptible to co-eluting matrix interferences[5].

  • LC-MS/MS (HILIC-ESI+): LC-MS/MS provides superior sensitivity and specificity, eliminating the need for extensive sample cleanup[6]. However, TFA strongly suppresses Electrospray Ionization (ESI) signals. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase, successfully retaining the polar amine without the need for MS-suppressing ion-pairing agents.

G cluster_UV HPLC-UV (Ion-Pairing) cluster_MS LC-MS/MS (HILIC) Start Matrix Sample (Spiked Analyte) Prep_UV Liquid-Liquid Extraction Start->Prep_UV Prep_MS Protein Precipitation Start->Prep_MS Sep_UV C18 + 0.1% TFA Prep_UV->Sep_UV Det_UV UV at 254 nm Sep_UV->Det_UV Val ICH M10 Data Validation Det_UV->Val Sep_MS HILIC Column Prep_MS->Sep_MS Det_MS ESI+ MRM Sep_MS->Det_MS Det_MS->Val

Fig 1: Comparative analytical workflows for HPLC-UV and LC-MS/MS standard curve validation.

Experimental Protocols: Self-Validating Workflows

Protocol A: HPLC-UV Quantitative Analysis

Causality Focus: Overcoming polarity through ion-pairing and rigorous extraction.

  • Standard Curve Preparation: Prepare an 8-point calibration curve (100 to 10,000 ng/mL) in the blank biological matrix. Prepare independent QC samples at LLOQ (100 ng/mL), Low (300 ng/mL), Mid (4,000 ng/mL), and High (8,000 ng/mL).

  • Sample Extraction (LLE): Add 500 µL of sample to 2 mL of methyl tert-butyl ether (MTBE) adjusted to pH 11 with NaOH. Causality: High pH deprotonates the primary amine, forcing the analyte into the organic phase and leaving polar matrix proteins behind. Evaporate the organic layer and reconstitute in the mobile phase.

  • Chromatographic Separation: Inject 20 µL onto a C18 column (250 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Water:Acetonitrile (60:40, v/v) containing 0.1% TFA at 1.0 mL/min.

  • Self-Validation Checkpoint: Inject a matrix blank immediately after the Upper Limit of Quantitation (ULOQ). If the carryover peak at the analyte retention time exceeds 20% of the LLOQ signal, the run is invalidated[3].

Protocol B: LC-MS/MS Quantitative Analysis

Causality Focus: Maximizing ionization efficiency and utilizing isotopic internal standards.

  • Internal Standard (IS) Spiking: Spike all standards, QCs, and unknown samples with a Stable Isotope Labeled (SIL) internal standard (e.g., 13C6​ -labeled analog) at a constant concentration. Causality: The SIL-IS co-elutes exactly with the analyte, experiencing identical matrix suppression. By plotting the ratio of Analyte/IS, the system self-corrects for any ionization variations.

  • Protein Precipitation ("Dilute & Shoot"): Add 50 µL of sample to 150 µL of ice-cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant directly to an autosampler vial.

  • HILIC Separation: Inject 2 µL onto a bare silica HILIC column (100 x 2.1 mm, 1.7 µm). Use a gradient of 10 mM Ammonium Formate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: Ammonium formate provides the necessary ionic strength to maintain sharp peak shapes without suppressing the ESI signal[4].

  • MRM Detection: Operate the mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the 79Br isotope ( [M+H]+≈m/z229→186 ).

  • Self-Validation Checkpoint: Evaluate the QC samples interspersed throughout the run. If more than 33% of the QCs deviate by >15% from their nominal concentration, the analytical batch is automatically rejected[3].

Quantitative Performance & Validation Data

The following table synthesizes the expected validation parameters for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride, benchmarked against ICH M10 acceptance criteria. LC-MS/MS demonstrates a clear superiority in sensitivity and matrix resilience[6].

Table 1: Comparative Validation Parameters (Simulated based on ICH M10 Guidelines)

Validation Parameter (ICH M10)HPLC-UV (C18 + Ion-Pairing)LC-MS/MS (HILIC ESI+)
Linearity Range 100 – 10,000 ng/mL1 – 1,000 ng/mL
Coefficient of Determination ( R2 ) > 0.995> 0.998
Lower Limit of Quantitation (LLOQ) 100 ng/mL1 ng/mL
Intra-Assay Precision (CV%) 8.5% – 12.4%2.1% – 5.8%
Inter-Assay Accuracy (% Bias) ± 14.2%± 6.5%
Matrix Effect (IS Normalized) N/A (External Calibration)96% – 103%
Carryover (Blank after ULOQ) < 15% of LLOQ< 5% of LLOQ

Conclusion

For the quantitative analysis of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride, the choice of analytical platform dictates the robustness of the standard curve. While HPLC-UV is accessible, it requires complex extraction and ion-pairing to overcome the compound's high polarity, leaving it vulnerable to matrix interference. LC-MS/MS, utilizing HILIC chromatography and stable isotope internal standards, provides a highly sensitive, self-validating system that effortlessly meets the stringent requirements of the ICH M10 guidelines.

References

  • bioanalytical method validation and study sample analysis m10 - ICH.ich.org.
  • N-(2-Aminoethyl)-4-bromo-N-methylaniline|C9H13BrN2 - Benchchem.benchchem.com.
  • N-(2-Aminoethyl)-4-bromo-N-methylaniline ... - PubChem - NIH.nih.gov.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater - OPUS.kobv.de.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC.nih.gov.
  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... - ResearchGate.researchgate.net.

Sources

FT-IR Characterization of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, bifunctional building blocks are the cornerstone of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs) and targeted kinase inhibitors. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (PubChem CID: 28772338)[1] is a highly versatile intermediate[2]. It features a para-brominated aromatic ring primed for transition-metal-catalyzed cross-coupling, alongside an ethylenediamine-derived linker terminating in a primary amine hydrochloride.

For researchers, confirming the exact structural identity and salt form of this compound is critical. Missing methyl groups or incomplete salt formation can lead to off-target side reactions (e.g., unintended acylation) or poor aqueous solubility during synthesis. This guide provides an authoritative, objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profiles of this target compound against common structural alternatives and impurities, supported by underlying physicochemical causality.

Mechanistic Principles of Spectral Identification

FT-IR spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular dynamics. Understanding the causality behind the spectral shifts is essential for accurate characterization.

The Hydrochloride Effect (Hydrogen Bonding Dynamics)

When comparing the hydrochloride salt of N-(2-aminoethyl)-4-bromo-N-methylaniline to its free base counterpart, the FT-IR spectrum undergoes a dramatic transformation. In a free primary amine (–NH₂), the N–H bonds vibrate freely, producing two distinct, relatively sharp bands around 3350 cm⁻¹ (asymmetric stretch) and 3280 cm⁻¹ (symmetric stretch).

However, upon protonation to the hydrochloride salt (–NH₃⁺Cl⁻), these sharp bands vanish. Instead, a broad, intense absorption band emerges between 3200 and 2800 cm⁻¹. Causality: This broadening is caused by extensive intermolecular hydrogen bonding between the positively charged ammonium protons and the highly electronegative chloride counterions. This hydrogen-bonding network weakens the individual N–H bonds, lowering their stretching frequency and creating a continuum of vibrational energy states. Additionally, a distinct N–H bending vibration (the "ammonium band") appears near 1580 cm⁻¹.

The Heavy Atom Effect (Hooke's Law)

The presence of the bromine atom at the para position is confirmed by the C–Br stretching vibration. Causality: According to Hooke's Law for a harmonic oscillator, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the bonded atoms. Because bromine has a very large atomic mass (approx. 79.9 amu), the C–Br stretching mode is shifted down into the low-energy fingerprint region, typically observed between 650 and 500 cm⁻¹.

Tertiary vs. Secondary Amine Differentiation

The target compound features an N-methyl group, making the aniline nitrogen a tertiary amine. Consequently, it lacks the sharp secondary N–H stretching band (typically seen around 3400 cm⁻¹) that is characteristic of desmethyl impurities like 4-bromo-N-methylaniline[3].

Comparative FT-IR Analysis (Quantitative Data)

To objectively validate the product's performance and purity, it must be compared against its free base form and common synthetic alternatives. The following table summarizes the critical diagnostic wavenumbers used to differentiate these structures.

Compound / AlternativeN–H Stretch Region (cm⁻¹)N–H Bend Region (cm⁻¹)C–Br Stretch (cm⁻¹)Key Diagnostic Differentiator
N-AEMBA·HCl (Target Product) 3200–2800 (Broad, –NH₃⁺)~1580 (–NH₃⁺ bend)650–500 (Strong)Broad ammonium band; complete absence of secondary N–H stretch.
N-AEMBA (Free Base) 3350, 3280 (Sharp doublet, –NH₂)~1620 (–NH₂ bend)650–500 (Strong)Sharp primary amine doublet; no broad salt band.
4-Bromo-N-methylaniline ~3400 (Sharp, secondary N–H)~1510 (Aromatic overlap)650–500 (Strong)Single sharp N–H stretch; lacks primary amine features.
N-(2-aminoethyl)aniline 3350, 3280 (–NH₂), ~3400 (sec N–H)~1620 (–NH₂ bend)Absent Absence of low-frequency C–Br stretch; presence of secondary N–H.

Experimental Protocol: Self-Validating FT-IR Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for acquiring the FT-IR spectrum of the hydrochloride salt.

Step 1: Instrument Calibration and Validation
  • Purge the FT-IR spectrometer (e.g., equipped with a DTGS detector) with dry nitrogen for 15 minutes to minimize H₂O and CO₂ atmospheric interference.

  • Self-Validation: Run a background scan, followed by a scan of a standard polystyrene calibration film. Verify that the reference peak at exactly 1601 cm⁻¹ is present. If it deviates by more than ±2 cm⁻¹, recalibrate the interferometer laser.

Step 2: Sample Preparation (KBr Pellet Method)

Note: While Attenuated Total Reflectance (ATR) is faster, KBr pellets provide superior resolution in the hydrogen-bonding region (3200–2800 cm⁻¹) critical for evaluating amine hydrochlorides.

  • Desiccate the N-AEMBA·HCl sample and IR-grade Potassium Bromide (KBr) at 60°C under vacuum for 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed moisture will produce a broad O–H stretch at 3400 cm⁻¹, which can artificially obscure the critical –NH₃⁺ bands of the sample.

  • Weigh exactly 1.5 mg of the target compound and 150 mg of anhydrous KBr.

  • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is achieved (particle size < 2 μm) to prevent Mie scattering, which causes sloping baselines.

  • Transfer the powder to a pellet die and press at 10 tons of pressure for 2 minutes under a vacuum line to form a completely transparent disc.

Step 3: Spectral Acquisition & Processing
  • Place the KBr pellet in the sample holder and acquire 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Apply an atmospheric suppression algorithm to remove residual water vapor lines.

  • Perform a multipoint baseline correction to ensure quantitative accuracy of the transmittance values before comparing the peaks to the reference table above.

Workflow Visualization

The following decision tree illustrates the logical progression an analytical scientist must follow to validate the identity of N-AEMBA·HCl and rule out structural alternatives based on the acquired FT-IR data.

FTIR_Validation Start Unknown Sample (Putative N-AEMBA·HCl) Acquire Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Start->Acquire CheckAmmonium Broad Band 3200-2800 cm⁻¹? (Indicates -NH₃⁺ Salt) Acquire->CheckAmmonium CheckHalogen Peak at 650-500 cm⁻¹? (Indicates C-Br) CheckAmmonium->CheckHalogen Yes IsFreeBase Free Base Detected (Sharp -NH₂ at 3350/3280 cm⁻¹) CheckAmmonium->IsFreeBase No (Sharp Doublet) CheckSecAmine Sharp Peak ~3400 cm⁻¹? (Indicates Secondary N-H) CheckHalogen->CheckSecAmine Yes IsAlternative Alternative Intermediate (e.g., N-(2-aminoethyl)aniline) CheckHalogen->IsAlternative No IsDesmethyl Impurity/Alternative (e.g., 4-Bromo-N-methylaniline) CheckSecAmine->IsDesmethyl Yes Confirmed Validated: N-AEMBA·HCl CheckSecAmine->Confirmed No (Tertiary Amine)

FT-IR spectral decision tree for validating N-AEMBA·HCl against common structural alternatives.

Conclusion

The FT-IR characterization of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride relies on the interplay of hydrogen bonding and atomic mass effects. By rigorously identifying the broad –NH₃⁺ ammonium band (3200–2800 cm⁻¹), the heavy-atom C–Br stretch (650–500 cm⁻¹), and confirming the absence of secondary amine stretching, researchers can confidently validate the structural integrity and salt form of this crucial pharmaceutical building block against its alternatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28772338, N-(2-Aminoethyl)-4-bromo-N-methylaniline". PubChem. URL: [Link]

  • SpectraBase. "4-Bromo-N-methylaniline - SpectraBase Compound ID: 2NRUx6dilbo". John Wiley & Sons, Inc. URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.